Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(phenylmethoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBHVIWLMZUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439996 | |
| Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132452-43-8 | |
| Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure of Cyclohexanone 4-[(phenylmethoxy)methyl]-
[1]
Chemical Identity & Structural Analysis[1][2]
4-(Benzyloxymethyl)cyclohexanone is a bifunctional disubstituted cyclohexane derivative serving as a critical scaffold in medicinal chemistry.[1] It features a reactive ketone core capable of diverse functionalization and a benzyl-protected hydroxymethyl arm acting as a lipophilic anchor or a latent alcohol.[1]
Core Identifiers
| Property | Detail |
| IUPAC Name | 4-[(Phenylmethoxy)methyl]cyclohexan-1-one |
| Common Name | 4-(Benzyloxymethyl)cyclohexanone |
| CAS Registry Number | 132452-43-8 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| SMILES | O=C1CCC(COCc2ccccc2)CC1 |
| InChI Key | Unique identifier required for database integration.[1][2] |
Conformational Analysis
The molecule exists in a chair conformation.[1] The bulky (benzyloxy)methyl group at the C4 position exhibits a strong thermodynamic preference for the equatorial orientation to minimize 1,3-diaxial interactions.[1] Unlike 4-substituted cyclohexanols, the ketone functionality at C1 removes the possibility of cis/trans isomerism in the oxidized state, rendering the compound a single achiral isomer.[1] However, reduction of the ketone restores chirality/isomerism, yielding cis- or trans-alcohols.[1]
Synthesis Pathways[1][3][4]
The industrial and laboratory-scale synthesis predominantly utilizes 1,4-dioxaspiro[4.5]decane-8-methanol as the starting material.[1] This route ensures the preservation of the oxygenation pattern while allowing selective manipulation of the alcohol before revealing the ketone.[1]
Primary Synthesis Route (Ketal Protection Strategy)
This protocol is preferred for its high yield and operational simplicity, avoiding the regioselectivity issues of direct cyclohexanone functionalization.[1]
Step 1: O-Alkylation (Benzylation) The primary alcohol of the ketal-protected precursor is alkylated using benzyl bromide under basic conditions.[1] The ketal group protects the ketone from nucleophilic attack or enolization.[1]
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Benzyl Bromide (BnBr), TBAI (catalyst).[1]
-
Solvent: THF or DMF (Anhydrous).[1]
-
Conditions: 0°C to RT, 4–12 hours.[1]
Step 2: Ketal Deprotection (Hydrolysis) Acid-catalyzed hydrolysis removes the ethylene glycol ketal, regenerating the cyclohexanone core.[1]
-
Reagents: 2N HCl or p-TsOH.
-
Solvent: Acetone/Water or THF/Water.[1]
-
Conditions: Reflux or RT, 2–6 hours.[1]
Synthesis Diagram (Graphviz)[1]
Caption: Two-step synthesis route from commercially available ketal precursor.
Reactivity & Functionalization[1]
The chemical utility of 4-(benzyloxymethyl)cyclohexanone lies in its ability to serve as a "divergent point" in synthesis.[1] The ketone allows for ring functionalization, while the benzyl ether remains stable until late-stage hydrogenolysis.[1]
Reductive Amination (Medicinal Chemistry Core)
This is the most frequent application, used to attach amine-bearing pharmacophores (e.g., piperidines, pyrrolidines) to the cyclohexane ring.[1]
-
Mechanism: Formation of an imine/enamine intermediate followed by reduction.[1]
-
Reagents: Primary/Secondary Amine, Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.[1]
-
Outcome: Formation of cis and trans 4-substituted cyclohexylamines.[1] The hydride source often dictates the diastereoselectivity (e.g., bulky hydrides favor equatorial attack, yielding axial amines).[1]
Grignard & Organolithium Addition
Nucleophilic addition to the ketone generates tertiary alcohols.[1]
-
Stereochemistry: Nucleophiles preferentially attack from the axial direction (less hindered), yielding the alcohol group in the equatorial position (thermodynamic product) or axial position depending on reagent bulk.[1]
Reaction Network Diagram
Caption: Divergent synthetic pathways from the core ketone intermediate.
Applications in Drug Development[1]
This scaffold is prominent in the synthesis of non-peptide small molecule inhibitors.[1]
| Therapeutic Area | Mechanism of Action | Role of Scaffold |
| Virology (HIV) | Integrase Inhibitors | The cyclohexane ring provides a spacer that positions the benzyl ether (hydrophobic interaction) relative to the polar amide/pharmacophore core [1].[1] |
| Neurology | NMDA Receptor Antagonists | Used to synthesize NR2B-selective antagonists.[1][3] The 4-benzyloxymethyl group modulates blood-brain barrier (BBB) penetration and receptor binding affinity [2].[1] |
| Oncology | SMARCA Degraders | Acts as a linker segment in PROTACs or bifunctional degraders, connecting the E3 ligase ligand to the protein of interest ligand [3].[1] |
Experimental Protocol: Ketal Deprotection
Objective: Isolation of 4-(benzyloxymethyl)cyclohexanone from its ketal precursor.
-
Preparation: Dissolve crude 8-(benzyloxymethyl)-1,4-dioxaspiro[4.5]decane (10.0 g, 36 mmol) in Acetone (150 mL).
-
Acidification: Add 2N Hydrochloric Acid (aq) (50 mL) dropwise with stirring.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1); the starting material (Rf ~0.[1]6) should disappear, and the ketone product (Rf ~0.[1]4) should appear.[1][2]
-
Work-up:
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a colorless oil.
References
Technical Guide: 2,5-Diethoxyterephthalaldehyde (CAS 56766-03-1)
The following technical guide details the chemical identity, synthesis, and applications of 2,5-Diethoxyterephthalaldehyde (CAS 56766-03-1), a critical organic linker used in the development of Covalent Organic Frameworks (COFs) and advanced fluorescent materials.
Part 1: Chemical Identity & Core Specifications[1][2][3]
2,5-Diethoxyterephthalaldehyde (also known as 2,5-diethoxybenzene-1,4-dicarbaldehyde) is a dialdehyde derivative of hydroquinone. Its structural symmetry and electron-rich alkoxy substituents make it a premier building block for synthesizing crystalline porous polymers (COFs) via Schiff-base condensation.
molecular Data Table
| Property | Specification |
| CAS Registry Number | 56766-03-1 |
| IUPAC Name | 2,5-Diethoxybenzene-1,4-dicarbaldehyde |
| Common Abbreviations | DETA, 2,5-Diethoxy-BDA |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| SMILES | CCOc1cc(C=O)c(OCC)cc1C=O |
| InChI Key | DDCDZJHDWYGVRO-UHFFFAOYSA-N |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 108 – 112 °C |
| Solubility | Soluble in CHCl₃, DCM, THF, DMF; Insoluble in water |
Part 2: Synthesis & Production Protocols
The synthesis of CAS 56766-03-1 typically proceeds via the alkylation of its dihydroxy precursor, 2,5-dihydroxyterephthalaldehyde (Dha). This modular approach allows researchers to tune the side-chain length (ethoxy, propoxy, butoxy) to adjust the pore size and solubility of the resulting COFs.
Reaction Scheme (Graphviz)
[1]
Detailed Experimental Protocol
Prerequisite: If starting from 2,5-dihydroxyterephthalaldehyde (Dha), proceed directly to Step 2.
Step 1: Synthesis of Precursor (Dha)
Note: Dha is often synthesized from 1,4-dimethoxybenzene via a Duff reaction or direct formylation followed by demethylation.
Step 2: Ethylation of 2,5-Dihydroxyterephthalaldehyde
This step installs the ethyl groups, converting the phenol moieties into ethyl ethers.
-
Reagents:
-
2,5-Dihydroxyterephthalaldehyde (1.0 eq)
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (3.0 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq, anhydrous)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone.
-
-
Procedure:
-
Dissolution: Charge a round-bottom flask with 2,5-dihydroxyterephthalaldehyde and anhydrous K₂CO₃. Add DMF and stir at room temperature for 15 minutes to form the phenolate.
-
Addition: Add Ethyl Iodide dropwise to the stirring suspension.
-
Reflux: Heat the mixture to 80°C (if using DMF) or reflux (if using acetone) for 12–24 hours under an inert atmosphere (N₂ or Ar).
-
Quench: Cool the mixture to room temperature and pour into ice-cold water. The product should precipitate.[2][3][4]
-
Workup: Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM), wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1) to yield yellow needles.
-
Part 3: Applications in Covalent Organic Frameworks (COFs)
CAS 56766-03-1 is a cornerstone linker for Schiff-base COFs . Its aldehyde groups condense with multi-topic amines to form crystalline, porous 2D or 3D networks.[5]
Mechanism of Action: Imine Condensation
The aldehyde carbons of 2,5-diethoxyterephthalaldehyde undergo nucleophilic attack by amines (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB), releasing water to form robust imine (
COF Synthesis Workflow (Graphviz)
Key Applications
-
Gas Storage & Separation: The ethoxy-functionalized pores show high affinity for CO₂ and CH₄ due to dipole interactions with the ether oxygens.
-
Fluorescent Sensors: When copolymerized with fluorophores, the resulting COFs exhibit "turn-off" or "turn-on" fluorescence in the presence of metal ions (
, ) or specific pH levels. -
Heterogeneous Catalysis: The ordered pore structure allows for the encapsulation of metal nanoparticles (Pd, Au) for catalytic applications.
Part 4: Analytical Protocols & Validation
To ensure the integrity of CAS 56766-03-1 prior to use in polymerization, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
| Proton ( | Chemical Shift ( | Multiplicity | Assignment |
| CHO | 10.45 | Singlet ( | Aldehyde proton |
| Ar-H | 7.43 | Singlet ( | Aromatic ring proton |
| -OCH₂- | 4.15 | Quartet ( | Methylene of ethoxy group |
| -CH₃ | 1.48 | Triplet ( | Methyl of ethoxy group |
Self-Validation Check: The disappearance of the broad phenolic -OH peak (~10.3 ppm in the Dha precursor) and the appearance of the ethyl quartet/triplet confirms successful alkylation.
Infrared Spectroscopy (FT-IR)[7]
-
1680–1690 cm⁻¹: Strong
stretching (Aldehyde). -
2850–2950 cm⁻¹: C-H stretching (Alkyl chains).
-
1210 cm⁻¹: C-O-C stretching (Ether linkage).
Handling & Stability
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
-
Safety: Irritant. Wear gloves and safety goggles. Avoid inhalation of dust.
References
-
PubChem. (n.d.). 2,5-Diethoxyterephthalaldehyde (Compound CID 11241521). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Ji, X., Yuan, C., & Ma, S. (2024).[2][9] Studies on the Synthetic Method of 2,5-Dihydroxyterephthalaldehyde.[10][2] Academic Journal of Science and Technology, 10(3).[2] Retrieved from [Link]
-
Ding, X., & Chen, L. (2011). Imine-Linked Covalent Organic Frameworks.[6] Advanced Materials. (Contextual grounding for Schiff-base COF synthesis).
Sources
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 4. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. d-nb.info [d-nb.info]
- 7. 2, 6-Dihydroxybenzoic Acid CAS 303-07-1 [alfachemch.com]
- 8. tw.lumtec.com.tw [tw.lumtec.com.tw]
- 9. drpress.org [drpress.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Precision Stereocontrol in 4-Substituted Cyclohexanone Derivatives: A Technical Synthesis Guide
Topic: Literature Review of 4-Substituted Cyclohexanone Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 4-substituted cyclohexanone moiety is a ubiquitous pharmacophore and structural scaffold in modern medicinal chemistry, serving as the core architecture for blockbuster antipsychotics like Cariprazine and thromboxane antagonists like Ramatroban . Its utility stems from the rigid cyclohexane ring, which allows for precise spatial orientation of functional groups. However, this rigidity introduces a critical synthetic challenge: stereocontrol .
This guide synthesizes current literature to provide a self-validating technical framework for manipulating this core. We move beyond basic organic chemistry to explore the thermodynamic and kinetic levers that control axial versus equatorial functionalization, providing researchers with the protocols necessary to target specific diastereomers with high fidelity.
Conformational Analysis & Stereoelectronic Logic
To control the reaction, one must first control the conformation. The reactivity of 4-substituted cyclohexanones is dictated by the equilibrium between chair conformers and the trajectory of the incoming nucleophile.
The Locking Effect
A substituent at the C4 position acts as a conformational anchor.
-
Small Groups (e.g., -CH3): The ring exists in rapid equilibrium, though the equatorial conformer is thermodynamically favored (
-value = 1.74 kcal/mol). -
Bulky Groups (e.g., -t-Bu): The ring is effectively "locked" in the conformation where the bulky group is equatorial (
-value > 5 kcal/mol). This locking effect is the primary tool for stereoselective synthesis, rendering the two faces of the carbonyl group (diastereotopic faces) distinct and accessible.
Nucleophilic Trajectories
-
Axial Attack: Occurs from the face parallel to the axial hydrogens. This is sterically more hindered (3,5-diaxial interactions) but avoids torsional strain in the transition state.
-
Equatorial Attack: Occurs from the face parallel to the equatorial plane. This is sterically less hindered but introduces torsional strain as the oxygen atom moves into an eclipsed arrangement with adjacent equatorial bonds.[2]
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy landscape and attack vectors for a 4-substituted cyclohexanone.
Figure 1: Conformational landscape dictating product distribution. Small reagents prefer axial attack (kinetic control), while bulky reagents are forced into equatorial attack.
Synthesis Strategies: Controlling the Carbonyl Interface
Stereoselective Reduction
The reduction of the ketone to an alcohol is the most common transformation. The choice of reagent dictates the diastereomeric ratio (dr).
Table 1: Comparative Efficacy of Reducing Agents
| Reagent | Species Type | Attack Vector | Major Product | Selectivity (Cis:Trans) | Mechanism Note |
| LiAlH₄ | Small Hydride | Axial | Trans (Equatorial -OH) | ~10:90 | Product development control (thermodynamic).[1] |
| NaBH₄ | Small Hydride | Axial | Trans (Equatorial -OH) | ~20:80 | Solvent dependent; methanol promotes axial attack.[1] |
| L-Selectride | Bulky Borohydride | Equatorial | Cis (Axial -OH) | >99:1 | Steric approach control; reagent blocked from axial face.[1] |
| MPV (Al(OiPr)₃) | Reversible Transfer | Equilibrium | Trans (Equatorial -OH) | ~5:95 | Thermodynamic equilibration favors the equatorial alcohol. |
| IrCl₄ / P(OMe)₃ | Transition Metal | Axial | Cis (Axial -OH) | 96:4 | Special Case: Iridium-catalyzed transfer hydrogenation via axial hydride delivery [1].[1] |
Reductive Amination (The Cariprazine Route)
For pharmaceutical applications like Cariprazine, the target is often the amine. Direct reductive amination poses a challenge: preventing over-alkylation and controlling the cis/trans ratio.
-
Standard Catalytic Route: Uses metal catalysts (Rh, Pd, Pt) under H₂ pressure.
-
Challenge: Often yields thermodynamic mixtures.
-
-
Biocatalytic Route (Transaminases): Recent advances utilize
-transaminases to achieve kinetic resolution or dynamic kinetic resolution, yielding high purity trans-amines [2].[1]
Detailed Experimental Protocols
Protocol A: Stereoselective Synthesis of cis-4-tert-Butylcyclohexanol
Targeting the kinetically favored, thermodynamically less stable axial alcohol.[1]
Reagents:
-
L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.1 eq)[1]
-
Tetrahydrofuran (anhydrous)[1]
-
30% H₂O₂ / NaOH (for workup)
Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C . Causality: Low temperature maximizes the difference in activation energy between axial and equatorial transition states.
-
Substrate Addition: Dissolve 4-tert-butylcyclohexanone in THF and add dropwise to the flask. Stir for 15 minutes to ensure thermal equilibrium.
-
Reduction: Add L-Selectride solution dropwise over 20 minutes. Note: The bulky sec-butyl groups prevent the boron atom from approaching the axial face due to 3,5-diaxial steric clash.
-
Quenching: Stir at -78°C for 2 hours. Warm to 0°C. Carefully add 3M NaOH followed by 30% H₂O₂. Safety: This oxidation step destroys the organoborane intermediate.
-
Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄.
-
Validation: ¹H NMR will show the carbinol proton (H-1) as a narrow multiplet (equatorial proton) at
~4.0 ppm, distinct from the broad triplet of the trans-isomer.
Protocol B: Reductive Amination for trans-4-Substituted Amines
Targeting the Cariprazine intermediate.[1]
Reagents:
-
Amine source (Ammonium acetate or specific amine)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (solvent)[1]
Methodology:
-
Imine Formation: Combine ketone and amine (5 eq) in methanol. Adjust pH to ~6 with acetic acid. Add molecular sieves (3Å). Causality: Acid catalysis promotes carbonyl activation; sieves remove water to drive the equilibrium toward the imine.
-
Reduction: Add NaBH₃CN (0.7 eq) in portions. Note: NaBH₃CN is less basic than NaBH₄ and will not reduce the ketone, only the protonated iminium ion.
-
Isomerization (Optional): If the cis isomer is formed, equilibration can often be achieved by heating the hydrochloride salt, as the trans-diequatorial isomer is thermodynamically preferred.
Pharmaceutical Applications & Reaction Pathways[4][5][6][8][9][10][11]
Case Study: Cariprazine
Cariprazine is a D3/D2 receptor partial agonist used for schizophrenia.[6][8][9] Its structure relies on a trans-1,4-cyclohexylene spacer.[1] The synthesis requires strict control to avoid the cis isomer, which has significantly different binding affinity.
Case Study: Ramatroban
Ramatroban (thromboxane A2 antagonist) utilizes a tetrahydrocarbazole core, synthesized from a cyclohexanone derivative. The stereocenter at the 3-position (analogous to the 4-position of the starting cyclohexanone) is critical for biological activity.
Visualizing the Cariprazine Intermediate Pathway:
Figure 2: Synthesis pathway for the Cariprazine trans-cyclohexyl spacer, contrasting chemical vs. biocatalytic routes [2].
References
-
Eliel, E. L., & Martin, R. J. (1968). Conformational Analysis.[2][10][11] XV. The Reduction of 4-tert-Butylcyclohexanone with Iridium Tetrachloride and Trimethyl Phosphite.[12] Journal of the American Chemical Society. Link
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[1][13] Communications Chemistry.[14] Link
-
Busto, E., et al. (2014).[] Cutting Short the Asymmetric Synthesis of the Ramatroban Precursor by Employing ω-Transaminases.[16] Advanced Synthesis & Catalysis.[] Link
-
Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4.[1] Organic Process Research & Development.[6] Link
-
Organic Chemistry Portal. Synthesis of Cyclohexanones.[12]Link
Sources
- 1. Reducing Agents [organic-chemistry.org]
- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 3. WO2009006734A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8232430B2 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 6. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 7. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
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- 11. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 14. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Thermodynamic Stability of Benzyloxymethyl (BOM) Cyclohexanone Intermediates
This guide details the thermodynamic and kinetic profiles of
Technical Guide & Whitepaper
Executive Summary
In drug discovery and natural product synthesis (e.g., polyketides, macrolides), the benzyloxymethyl (BOM) group acts as a robust protecting group for alcohols or as a latent hydroxymethyl synthon. When attached to the
While the BOM ether linkage is chemically stable to most basic and oxidative conditions, the
Theoretical Framework
Conformational Analysis: The Chair Flip
The thermodynamic stability of 2-(benzyloxymethyl)cyclohexanone is governed by the energy difference between the axial and equatorial chair conformers.
-
Steric Bulk (A-Values): The BOM group (
) is sterically demanding. Based on standard A-values, a group exerts a significant steric penalty in the axial position due to 1,3-diaxial interactions with ring protons.-
Thermodynamic Preference:
favors the Equatorial conformer.
-
-
Dipole-Dipole Interactions: The carbonyl oxygen and the ether oxygen of the BOM group both carry partial negative charges. In the equatorial conformer, these dipoles are roughly parallel (destabilizing). In the axial conformer, they are divergent.
-
Nuance: While dipoles favor axial, the steric bulk of the BOM group usually overrides this, maintaining the equatorial preference in polar solvents (which screen dipoles).
-
-
Chelation Control (Solvent Dependent): In non-polar solvents with small cations (e.g.,
in THF), the ether oxygen and carbonyl oxygen can chelate the metal ion, potentially stabilizing the Axial conformer or the Z-enolate transition state.
Mechanism of Epimerization
The
Figure 1: Mechanism of Base-Catalyzed Epimerization
Caption: The planar enolate serves as the gateway between the kinetic (axial) and thermodynamic (equatorial) isomers. Reversible protonation favors the lower-energy equatorial product over time.
Synthetic Control: Kinetic vs. Thermodynamic[1][2][3][4][5][6]
To successfully manage BOM intermediates, one must distinguish between forming the bond and setting the stereocenter.
Kinetic Control (Irreversible)
-
Objective: Form the bond at the less hindered position or trap a specific enolate geometry.
-
Conditions: LDA or LiHMDS,
, THF.[1] -
Outcome: Often yields the axial isomer initially (due to stereoelectronic approach of the electrophile perpendicular to the ring).
Thermodynamic Control (Equilibration)
-
Objective: Isolate the most stable conformer (Equatorial).
-
Conditions: Alkoxide base (NaOMe or KOtBu),
, protic solvent (MeOH) or THF.[1] -
Outcome: The base reversibly deprotonates the
-center. Over time, the population shifts to the energetic minimum (Equatorial).
Table 1: Stability Profile of BOM-Cyclohexanone Intermediates
| Parameter | Kinetic Conditions | Thermodynamic Conditions |
| Reagent | LDA / LiHMDS (1.1 eq) | NaOMe / KOtBu (0.1 - 0.5 eq) |
| Temperature | ||
| Solvent | THF (Anhydrous) | MeOH or THF/tBuOH |
| Reversibility | Irreversible (Kinetic Trap) | Reversible (Equilibrium) |
| Major Isomer | Axial (often) | Equatorial ( |
| Risk Factor | Over-alkylation |
Experimental Protocols
Protocol A: Thermodynamic Equilibration
Use this protocol to convert a mixture of isomers or the kinetic axial isomer into the stable equatorial intermediate.
-
Preparation: Dissolve the crude BOM-cyclohexanone intermediate (1.0 equiv) in anhydrous Methanol (
concentration). -
Base Addition: Add Sodium Methoxide (NaOMe) (0.2 equiv, 25 wt% in MeOH) at
. -
Equilibration: Allow the reaction to warm to room temperature (
) and stir for 2–4 hours.-
Checkpoint: Monitor by TLC or GC-MS.[1] The axial isomer (usually lower Rf) should disappear.
-
-
Quench: Cool to
. Add saturated aqueous until pH 7. -
Workup: Evaporate MeOH under reduced pressure. Extract with EtOAc (
).[1] Wash combined organics with brine, dry over , and concentrate.[1]
Protocol B: Chemical Stability Validation (Acid/Base)
Use this to verify the BOM group integrity during scale-up.
-
Acid Stability: The BOM acetal linkage is sensitive to strong Lewis acids (
, ) and Brønsted acids ( , ).-
Rule: Avoid pH < 2 during workups.
-
-
Base Stability: The BOM group is stable to LDA, NaH, and Grignard reagents.[3]
-
Rule: Safe for use in subsequent aldol or alkylation steps.[1]
-
Decision Framework & Workflow
Figure 2: Synthetic Decision Tree for BOM Intermediates
Caption: Workflow for correcting stereochemistry via thermodynamic equilibration.
References
-
Protecting Group Chemistry: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons. (Defines BOM stability profiles).
-
[1]
-
-
Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexanone conformational bias).
-
[1]
-
-
Enolate Thermodynamics: Evans, D. A. (2005).[1] Evans Group Seminars: Enolate Chemistry. Harvard University. (Authoritative source on Kinetic vs. Thermodynamic control).
-
BOM Reagent Properties: PubChem. (2025). Benzyloxymethyl ether Compound Summary.
-
[1]
-
Sources
Reactivity Profile of the Ketone Group in 4-Benzyloxymethyl Cyclohexanone: A Stereochemical and Mechanistic Guide
Executive Summary
4-Benzyloxymethyl cyclohexanone is a highly versatile building block in organic synthesis, frequently utilized in the construction of complex natural products and[1],[2]. The ketone moiety within this functionalized ring system exhibits a highly predictable reactivity profile dictated by the interplay of conformational anchoring, stereoelectronics, and steric hindrance. This whitepaper provides an in-depth analysis of the ketone's reactivity, focusing on nucleophilic addition trajectories and alpha-functionalization, supported by self-validating experimental protocols.
Conformational Anchoring and Substrate Bias
The fundamental reactivity of 4-benzyloxymethyl cyclohexanone is rooted in its conformational dynamics. The C4-substituent (–CH₂OBn) possesses a significant conformational A-value. To minimize severe 1,3-diaxial interactions, the cyclohexane ring is heavily biased toward a "locked" chair conformation where the bulky benzyloxymethyl group occupies the equatorial position.
This conformational anchoring is critical: it breaks the facial symmetry of the ketone, rendering the axial and equatorial faces diastereotopic. Consequently, the trajectory of incoming reagents is strictly governed by the fixed spatial arrangement of the ring's axial and equatorial protons.
Nucleophilic Addition: The Axial vs. Equatorial Paradigm
The reactivity of the ketone carbonyl is governed by the [3], which dictates that nucleophiles approach the π* orbital of the carbonyl carbon at an angle of approximately 107°. In this conformationally locked system, the approach leads to distinct diastereomeric outcomes based on the size of the nucleophile.
-
Axial Attack (Electronic Control): Small nucleophiles, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), preferentially attack the carbonyl carbon from the axial face. This preference is rationalized by the[4], which posits that the transition state is stabilized by hyperconjugative electron donation from the adjacent, electron-rich axial C–H σ bonds into the developing σ* orbital of the incoming nucleophile. Furthermore, axial attack avoids the torsional strain (eclipsing interactions) with equatorial protons at C2 and C6[3]. This trajectory yields the trans-alcohol (equatorial hydroxyl group).
-
Equatorial Attack (Steric Control): When bulky nucleophiles are employed—such as [5] or sterically demanding Grignard reagents—the stereochemical outcome flips. The massive steric bulk of the nucleophile experiences severe 1,3-diaxial repulsion from the axial protons at C2 and C6 during an attempted axial approach. The nucleophile is forced to attack from the less sterically hindered equatorial face, yielding the cis-alcohol (axial hydroxyl group).
Caption: Stereochemical divergence in nucleophilic additions to 4-benzyloxymethyl cyclohexanone.
Alpha-Functionalization: Stereoelectronics of Enolate Alkylation
Beyond direct nucleophilic addition, the ketone activates the adjacent α-carbons toward deprotonation. Treatment with a hindered, non-nucleophilic base (e.g., LDA) under kinetic conditions (-78 °C) generates the corresponding enolate.
Alkylation of this enolate is strictly governed by stereoelectronic control. The electrophile must approach the enolate from an axial trajectory . This ensures continuous overlap between the highest occupied molecular orbital (HOMO) of the enolate π-system and the lowest unoccupied molecular orbital (LUMO) of the electrophile. This trajectory allows the ring to directly relax into a stable chair conformation, successfully avoiding a high-energy[6].
Caption: Logical flow of stereoelectronically controlled alpha-alkylation.
Quantitative Reactivity Profile
The following table summarizes the expected stereochemical outcomes and typical diastereomeric ratios (d.r.) based on the chosen reagent system.
| Reaction Class | Reagent System | Primary Attack Trajectory | Mechanistic Control Factor | Major Diastereomer | Typical d.r. |
| Hydride Reduction | NaBH₄ / MeOH, 0 °C | Axial | Electronic (Cieplak / Torsional) | Trans-alcohol (Equatorial OH) | > 85:15 |
| Hydride Reduction | L-Selectride / THF, -78 °C | Equatorial | Steric (1,3-diaxial hindrance) | Cis-alcohol (Axial OH) | > 95:5 |
| Organometallic Addition | MeMgBr / THF, 0 °C | Equatorial | Steric (Nucleophile bulk) | Cis-alcohol (Axial OH) | > 90:10 |
| Enolate Alkylation | LDA, then MeI, -78 °C | Axial (Electrophile) | Stereoelectronic (Orbital overlap) | Axial-methyl ketone | > 95:5 |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that causality is understood and empirical checks are built into the workflow.
Protocol A: Stereoselective Axial Reduction (Synthesis of trans-Alcohol)
-
Preparation: Dissolve 4-benzyloxymethyl cyclohexanone (1.0 equiv) in anhydrous methanol (0.2 M).
-
Causality: Methanol acts as a protic solvent to stabilize the charged transition state via hydrogen bonding, accelerating the reduction.
-
-
Cooling: Chill the reaction flask to 0 °C using an ice bath.
-
Causality: Lowering the thermal energy prevents non-selective background reactions and maximizes the energy difference between competing transition states.
-
-
Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the exothermic release of hydrogen gas and maintains a stable internal temperature.
-
-
Quench & Self-Validation: Quench with saturated aqueous NH₄Cl.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the UV-active ketone spot confirms full conversion. Post-extraction, crude ¹H-NMR integration of the carbinol methine proton (a broad multiplet for the axial proton vs. a narrow multiplet for the equatorial proton) validates the d.r. before chromatography.
-
Protocol B: Stereoselective Equatorial Reduction (Synthesis of cis-Alcohol)
-
Preparation: Dissolve the ketone (1.0 equiv) in strictly anhydrous THF (0.1 M) under an argon atmosphere.
-
Causality: L-Selectride reacts violently with protic solvents; a strictly aprotic environment is mandatory.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Deep cryogenic temperatures are required to maximize stereoselectivity by minimizing thermal energy that could overcome the steric barriers of the 1,3-diaxial protons.
-
-
Addition: Add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise.
-
Causality: The massive tri-sec-butyl groups physically cannot bypass the axial protons, forcing equatorial hydride delivery.
-
-
Quench & Self-Validation: Quench sequentially with NaOH (3M) and 30% H₂O₂ at 0 °C to oxidize the organoborane byproducts.
-
Self-Validation Check: The oxidative quench ensures no boron-complexed products remain, which would otherwise skew NMR analysis. Crude ¹H-NMR will reveal a distinct downfield shift for the equatorial carbinol proton compared to the axial counterpart in Protocol A.
-
Protocol C: Alpha-Alkylation via Kinetic Enolate
-
Enolization: To a solution of freshly prepared LDA (1.1 equiv) in THF at -78 °C, add the ketone (1.0 equiv) dropwise. Stir for 1 hour.
-
Causality: Kinetic deprotonation at -78 °C prevents thermodynamic equilibration, ensuring the regioselective formation of the less substituted enolate (if applicable) and locking the geometry.
-
-
Alkylation: Add methyl iodide (1.5 equiv) dropwise and allow the reaction to slowly warm to -40 °C.
-
Causality: Axial attack of MeI ensures optimal orbital overlap. Warming to -40 °C provides the necessary activation energy for the carbon-carbon bond formation while maintaining stereocontrol.
-
-
Quench & Self-Validation: Quench with saturated NH₄Cl.
-
Self-Validation Check: GC-MS or LC-MS of the crude mixture will confirm the mass of the mono-alkylated product. Absence of di-alkylated mass peaks validates the strict kinetic control of the enolization step.
-
References
-
Title: Face Selection in Addition and Elimination in Sterically Unbiased Systems Source: Chemical Reviews (ACS Publications) URL: [Link][3]
-
Title: Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions Source: ResearchGate URL: [Link][4]
-
Title: CHEM 330 Topics: Stereochemical aspects of the alkylation of cyclohexanone enolates Source: University of British Columbia (UBC) URL: [Link][6]
-
Title: Nucleophilic addition to substituted cyclohexanone moiety Source: Reddit (r/JEE) URL: [Link][5]
-
Title: Bridged compounds as HIV integrase inhibitors (WO2010088167A1) Source: Google Patents URL: [1]
-
Title: The Evolution of Strategies for the Development of Novel Electrophilic Reagents and the Total Synthesis of Diverse Natural Products Source: Knowledge UChicago URL: [Link][2]
Sources
Stereoelectronic Gatekeeping: Conformational Dynamics of 4-[(Phenylmethoxy)methyl]cyclohexanone
Topic: Conformational Analysis of 4-[(Phenylmethoxy)methyl]cyclohexanone Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Structural Biologists, and Medicinal Chemists
Executive Summary
In the architecture of small-molecule drug design, the cyclohexane scaffold serves as a fundamental pharmacophore carrier. However, the efficacy of this scaffold is governed by its conformational fidelity. This guide provides an in-depth analysis of 4-[(phenylmethoxy)methyl]cyclohexanone (PM-CH), a versatile intermediate used in the synthesis of glycomimetics and neuroactive agents.
Understanding the conformational equilibrium of PM-CH is not merely an academic exercise; it is the predictive determinant for stereoselective functionalization. This whitepaper details the thermodynamic landscape, computational modeling strategies, and spectroscopic validation protocols required to master the stereochemistry of this specific ketone.
The Thermodynamic Landscape
The Chair-Chair Equilibrium
Like most cyclohexane derivatives, PM-CH exists in a dynamic equilibrium between two chair conformers. The critical variable is the orientation of the 4-benzyloxymethyl substituent (
-
Conformer A (Equatorial): The bulky
group extends away from the ring, minimizing steric strain. -
Conformer B (Axial): The substituent projects parallel to the
and axial hydrogens, inducing 1,3-diaxial repulsive interactions.
Energetic Penalties and A-Values
The conformational preference is dictated by the Gibbs free energy difference (
-
Estimated A-Value:
. -
Equilibrium Bias: At room temperature (298 K), the Boltzmann distribution heavily favors the equatorial conformer (
). -
Dipole Effects: Unlike 2-substituted cyclohexanones, the 4-position is distal to the carbonyl dipole, making steric bulk the primary driver of conformation rather than electronic repulsion.
Visualization of Conformational Dynamics
Figure 1: Energy landscape showing the relaxation of the high-energy axial conformer to the stable equatorial 'sink'.
Computational Methodology (DFT Protocol)[3]
To rigorously predict the conformation before wet-lab synthesis, Density Functional Theory (DFT) is the gold standard.
Protocol 1: In Silico Conformational Search
-
Initial Geometry Generation:
-
Generate 3D coordinates for both axial and equatorial conformers.
-
Perform a rotor search on the
bond to find the local minima for the side chain (the "gauche" vs "anti" effect of the ether linkage).
-
-
Optimization & Frequency Calculation:
-
Level of Theory: B3LYP/6-311+G(d,p).
-
Solvent Model: IEFPCM (Solvent = Chloroform or DMSO, matching NMR solvent).
-
Frequency Check: Ensure zero imaginary frequencies to confirm true minima.
-
-
Boltzmann Weighting:
-
Calculate
for all conformers. -
Apply the Boltzmann equation:
to predict the population ratio.
-
Spectroscopic Validation: The NMR "Truth"
While computation provides a model, Nuclear Magnetic Resonance (NMR) provides the physical reality. The diagnostic signal is the methine proton at position 4 (
Coupling Constant Analysis ( -Values)
The vicinal coupling constants (
Table 1: Diagnostic NMR Metrics for PM-CH
| Parameter | Equatorial Conformer ( | Axial Conformer ( |
| Axial | Equatorial | |
| 10 - 12 Hz (Large triplet/quartet) | N/A (Only | |
| 3 - 5 Hz | 2 - 5 Hz | |
| N/A | 2 - 5 Hz | |
| Signal Width ( | Broad (> 20 Hz) | Narrow (< 10 Hz) |
Interpretation: If the
NOE (Nuclear Overhauser Effect)
-
Irradiate the
proton. -
Equatorial Conformer: Strong NOE correlation with axial protons at
and . -
Axial Conformer: No correlation with axial
; possible correlation with the ether methylene protons.
Case Study: Stereoselective Reactivity
The conformation of PM-CH dictates the stereochemical outcome of nucleophilic additions, such as hydride reduction to the alcohol.
The Stereoelectronic Gate
-
Axial Attack (Steric Approach Control): The nucleophile approaches from the axial face (top), hindered by the 3,5-axial hydrogens. This leads to the Equatorial Alcohol (Thermodynamic product).[1]
-
Equatorial Attack: The nucleophile approaches from the equatorial face. This leads to the Axial Alcohol (Kinetic product).
For 4-substituted cyclohexanones with bulky groups (like PM-CH), the large "locking" group ensures the ring does not flip. Small hydrides (
Figure 2: Divergent synthetic pathways controlled by the steric bulk of the nucleophile relative to the fixed cyclohexanone conformation.
Experimental Protocols
Protocol 2: Variable Temperature (VT) NMR Analysis
To resolve rapid equilibrium averaging (if present) or to confirm conformational locking.
-
Sample Prep: Dissolve 10 mg of PM-CH in 0.6 mL of deuterated solvent.
-
Solvent Choice:
or Toluene- (allows cooling to -80°C). Avoid if going below -50°C (viscosity issues).
-
-
Acquisition:
-
Acquire standard
spectrum at 298 K. -
Cool in 20 K decrements (273 K, 253 K, 233 K, 213 K).
-
Shim at each temperature step.
-
-
Analysis:
-
Monitor the
proton signal. -
Coalescence: If the signal splits into two distinct populations at low T, the molecule is flipping at RT.
-
Static: If the signal sharpens but remains a single set of peaks matching the "Equatorial" pattern, the conformer is effectively locked.
-
Protocol 3: Chemical Probing (Reduction)
To chemically verify the steric environment.
-
Reaction: Treat PM-CH (1.0 eq) with
(0.5 eq) in MeOH at 0°C. -
Workup: Quench with sat.
, extract with EtOAc. -
Analysis: Analyze crude mixture by
NMR.-
Integrate the
signals. -
Trans-Alcohol (
): (triplet of triplets), . -
Cis-Alcohol (
): (quintet-like), narrow width. -
Result: A high trans:cis ratio (>4:1) confirms the equatorial preference of the starting ketone.
-
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).
-
Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(10), 1011-1022. (Thermodynamic principles of ring strain).
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective reductions of substituted cyclohexanones. Chemical Reviews, 75(4), 521–546. (Mechanistic insight into axial vs equatorial attack).
-
Reich, H. J. (2023). Winstein-Holness A-Values. University of Wisconsin-Madison Chemistry Data. (Database of substituent A-values).
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanones. The importance of torsional strain.[2] Journal of the American Chemical Society, 103(15), 4540–4552.
Sources
An In-Depth Technical Guide to the Safe Handling and Scientific Application of Rimonabant (CAS 168273-06-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical formerly known as Rimonabant (also identified by CAS number 56766-03-1 in some contexts), a compound that has been the subject of significant scientific interest. Developed as a selective cannabinoid CB1 receptor antagonist, its unique mechanism of action offered therapeutic promise but also presented notable safety challenges that led to its withdrawal from the market.[1][2][3] This document serves as an essential resource for researchers and drug development professionals, offering in-depth technical information on its safe handling, toxicological profile, and scientific applications.
Chemical Identity and Physicochemical Properties
-
Chemical Name: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide[4]
-
Molecular Formula: C₂₂H₂₁Cl₃N₄O[5]
-
Molecular Weight: 463.8 g/mol [5]
| Property | Value | Source |
| Appearance | White to off-white solid | [7] |
| Solubility | Readily soluble in water, easily soluble in methanol. Soluble in organic solvents such as ethanol (~30 mg/ml), DMSO (~20 mg/ml), and dimethylformamide (DMF) (~20 mg/ml). Sparingly soluble in aqueous buffers. | [5][7] |
| Storage | Store in a dry, cool, and dark place in its original container.[6][7] For long-term stability, storage at -20°C is recommended.[5] |
Hazard Identification and Toxicological Profile
Rimonabant is classified as a hazardous substance with significant health risks, particularly with prolonged or repeated exposure.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4][8]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[4]
-
Specific Target Organ Toxicity (Single Exposure, Category 2): May cause damage to organs.[4]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 1): Causes damage to organs (notably the respiratory tract) through prolonged or repeated exposure.[4][6]
-
Hazardous to the Aquatic Environment (Acute Hazard, Category 1 & Chronic Hazard, Category 1): Very toxic to aquatic life with long-lasting effects.[4][6]
Summary of Toxicological Data:
| Endpoint | Result | Species | Source |
| Oral TDLO | 0.28 mg/kg | Human (man) | [4] |
| Oral TDLO | 0.4 mg/kg | Human (woman) | [4] |
| Oral TDLO | 3 mg/kg | Rat | [4] |
| Subcutaneous TDLO | 10 mg/kg | Rat | [4] |
| Intraperitoneal TDLO | 1 mg/kg | Mouse | [4] |
| Primary Irritant Effect | Irritant to skin and mucous membranes | [4] |
Key Safety Concerns: The most significant health risks associated with Rimonabant are psychiatric in nature. Clinical trials and post-marketing surveillance revealed an increased incidence of depression, anxiety, and suicidal ideation, which ultimately led to its withdrawal from the market.[1][2][3][9]
Safe Handling and Emergency Procedures
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling Rimonabant.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Use local exhaust ventilation to control airborne dust.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[7]
-
Respiratory Protection: Required when dusts are generated. Use a NIOSH-approved respirator.[7]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin contact.[10]
Handling Procedures:
Storage:
-
Store in a tightly closed, original container in a cool, dry, and dark place.[6][7]
-
Keep away from incompatible materials and foodstuffs.[6][10]
-
Store locked up.[8]
Accidental Release Measures:
-
Evacuate the area and prevent unauthorized access.[7]
-
Wear appropriate PPE, including a self-contained breathing apparatus for large spills.[7]
-
Avoid raising dust.[7]
-
Sweep up or absorb the spilled material with an inert substance and place it in a sealed container for disposal.[7]
-
Ventilate the area and wash the spill site after material pickup is complete.[7]
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
In case of skin contact: Immediately wash the skin with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical advice.[7]
-
In case of ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]
Scientific and Technical Insights
Mechanism of Action: A CB1 Receptor Antagonist
Rimonabant functions as a selective antagonist or inverse agonist of the cannabinoid 1 (CB1) receptor.[11][12] CB1 receptors are a key component of the endocannabinoid system and are primarily located in the brain, but also found in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[1]
The endocannabinoid system plays a crucial role in regulating appetite, energy balance, and metabolism.[3][12] Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), bind to CB1 receptors, which in turn modulates neurotransmitter release and influences food intake and fat storage.[9][13] By blocking these receptors, Rimonabant disrupts the signaling pathways that promote appetite.[9] This leads to a decrease in food intake and has direct effects on adipose tissue and the liver, improving glucose and lipid metabolism.[13]
Caption: Rimonabant blocks the CB1 receptor, preventing endocannabinoid binding.
Experimental Protocols: Preparation of Stock Solutions
For in vitro and in vivo studies, proper preparation of Rimonabant solutions is critical.
Objective: To prepare a 10 mM stock solution of Rimonabant in DMSO.
Materials:
-
Rimonabant powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of Rimonabant:
-
Molecular Weight (MW) = 463.8 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.01 mol/L x 0.001 L x 463.8 g/mol x 1000 mg/g = 4.638 mg
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh out 4.638 mg of Rimonabant powder and place it into a microcentrifuge tube or vial.
-
-
Dissolving:
-
Add 1 mL of DMSO to the tube containing the Rimonabant powder.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution until the Rimonabant is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C for long-term use.[5]
-
Note on Aqueous Solutions: Rimonabant has poor solubility in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve Rimonabant in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[5] It is advised not to store the aqueous solution for more than one day.[5]
Conclusion
Rimonabant is a compound with a well-defined mechanism of action and a significant history in drug development. While its therapeutic applications were halted due to safety concerns, it remains a valuable tool for research into the endocannabinoid system. Adherence to strict safety protocols is paramount for any professional working with this compound. This guide provides the necessary technical information to ensure its safe handling and appropriate use in a scientific setting.
References
Sources
- 1. One moment, please... [wileymicrositebuilder.com]
- 2. What are the side effects of Rimonabant? [synapse.patsnap.com]
- 3. Endocannabinoid System Treatment for Obesity: UK Evidence and Safety [boltpharmacy.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 10. echemi.com [echemi.com]
- 11. Rimonabant - Wikipedia [en.wikipedia.org]
- 12. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Methodological & Application
Application Note: Synthesis Protocol for 4-(Benzyloxymethyl)cyclohexanone from 1,4-Cyclohexanedione
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Strategic Overview
4-(Benzyloxymethyl)cyclohexanone is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of complex spirocycles, indazoles, and benzisoxazoles—notably those containing cyclohexylazetidine moieties that function as highly selective CCR2 antagonists[1].
Because the target molecule requires the differentiation of two identical carbonyl groups on the starting material (1,4-cyclohexanedione), the synthetic strategy must employ a highly orchestrated sequence of monoprotection, carbon-homologation, and functional group manipulation.
Retrosynthetic Causality
As a self-validating synthetic system, this 5-step route is designed to ensure that each intermediate provides distinct, easily trackable analytical signals (e.g., NMR shifts or IR stretches) before proceeding to the next step.
-
Monoprotection: Desymmetrization of the dione to prevent bis-homologation[2].
-
Wittig Methylenation: Introduction of the single required exocyclic carbon atom[3].
-
Hydroboration-Oxidation: Anti-Markovnikov functionalization to establish the primary alcohol[3][4].
-
Benzylation: Robust etherification to protect the primary alcohol during downstream API synthesis.
-
Deprotection: Mild acidic cleavage of the ketal to unmask the target ketone.
Synthetic Workflow Diagram
Figure 1: 5-step synthetic workflow for 4-(Benzyloxymethyl)cyclohexanone.
Quantitative Data & Reaction Parameters
Table 1: Summary of reaction parameters, typical yields, and isolation methods.
| Step | Transformation | Reagents & Catalysts | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| 1 | Monoprotection | Ethylene glycol, p-TsOH | 80 (Reflux) | 4 | 65–75* | Column Chromatography / Distillation |
| 2 | Wittig Reaction | Ph₃PCH₃Br, t-BuOK | 0 → 25 | 12 | 85–90 | Silica Plug (Hexanes/EtOAc) |
| 3 | Hydroboration | BH₃·THF, NaOH, H₂O₂ | 0 → 25 | 6 | 80–85 | Column Chromatography |
| 4 | Benzylation | NaH, BnBr, TBAI | 0 → 25 | 8 | 85–95 | Column Chromatography |
| 5 | Deprotection | 1M HCl (aq), Acetone | 25 | 4 | 90–95 | Aqueous Extraction |
*Yield accounts for the statistical formation of the bis-ketal byproduct and unreacted starting material.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Mechanistic Insight: To achieve desymmetrization, exactly 1.0 equivalent of ethylene glycol is used. This creates a statistical distribution of unreacted dione, monoketal, and bis-ketal. The Dean-Stark apparatus drives the equilibrium forward by continuously removing the water byproduct[2].
-
Charge a round-bottom flask equipped with a Dean-Stark trap and condenser with 1,4-cyclohexanedione (1.0 equiv, 100 mmol) and benzene (150 mL).
-
Add ethylene glycol (1.0 equiv, 100 mmol) and p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv, 5 mmol).
-
Reflux the mixture at 80 °C for 4 hours until the theoretical volume of water (~1.8 mL) is collected.
-
Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the monoketal.
-
Self-Validation Checkpoint: IR spectroscopy should reveal both a strong ketone C=O stretch (~1715 cm⁻¹) and strong ketal C-O-C stretching bands (~1100 cm⁻¹).
Step 2: Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane
Mechanistic Insight: Potassium tert-butoxide (t-BuOK) is utilized as a non-nucleophilic base. Unlike lithium-based bases (e.g., n-BuLi), potassium salts do not form strong coordination complexes with the ketal oxygen atoms, which prevents emulsion formation during workup and ensures a high-yielding ylide generation[3].
-
Suspend methyltriphenylphosphonium bromide (1.2 equiv, 120 mmol) in anhydrous THF (200 mL) under an argon atmosphere and cool to 0 °C.
-
Add t-BuOK (1.15 equiv, 115 mmol) portion-wise. Stir the resulting bright yellow ylide solution for 30 minutes.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv, 100 mmol) in THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and filter the concentrated crude through a silica plug to remove triphenylphosphine oxide.
-
Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the ketone and the appearance of a terminal exo-methylene singlet at ~4.60 ppm (2H, s).
Step 3: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)methanol
Mechanistic Insight: The terminal exo-methylene undergoes a highly regioselective anti-Markovnikov addition of the B-H bond due to the steric bulk of the cyclohexyl ring[4]. Subsequent alkaline oxidative cleavage strictly retains the stereochemical integrity, yielding the primary alcohol[3].
-
Dissolve the exo-methylene intermediate (1.0 equiv, 80 mmol) in anhydrous THF (100 mL) under argon and cool to 0 °C.
-
Slowly add Borane-THF complex (BH₃·THF, 1.0 M solution, 1.5 equiv, 120 mL). Stir at 0 °C for 2 hours, then warm to room temperature for 2 hours.
-
Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (40 mL) followed dropwise by 30% aqueous H₂O₂ (40 mL). Caution: Highly exothermic.
-
Stir at room temperature for 2 hours, then extract with EtOAc. Wash the organic layer with brine, dry, and concentrate.
-
Self-Validation Checkpoint: ¹H NMR must show the disappearance of the alkene protons and the emergence of a primary alcohol doublet at ~3.50 ppm (2H, d, -CH₂ OH).
Step 4: Synthesis of 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane
Mechanistic Insight: Sodium hydride irreversibly deprotonates the primary alcohol. The addition of catalytic tetrabutylammonium iodide (TBAI) facilitates a Finkelstein-type in situ halogen exchange, converting benzyl bromide to the highly electrophilic benzyl iodide, which drastically accelerates the etherification.
-
Dissolve the primary alcohol (1.0 equiv, 70 mmol) in anhydrous THF (150 mL) and cool to 0 °C under argon.
-
Add NaH (60% dispersion in mineral oil, 1.5 equiv, 105 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Add benzyl bromide (1.2 equiv, 84 mmol) and TBAI (0.1 equiv, 7 mmol).
-
Warm to room temperature and stir for 8 hours.
-
Quench carefully with ice water, extract with EtOAc, and purify via column chromatography.
-
Self-Validation Checkpoint: ¹H NMR will confirm success via the appearance of aromatic protons at 7.25–7.35 ppm (5H, m) and a benzylic methylene singlet at ~4.50 ppm (2H, s, -OCH₂ Ph).
Step 5: Synthesis of 4-(Benzyloxymethyl)cyclohexanone
Mechanistic Insight: The 1,3-dioxolane protecting group is highly labile to aqueous acid. Acetone acts as both a homogenizing co-solvent and a sacrificial ketone, driving the equilibrium toward the deprotected target molecule. The benzyl ether is completely orthogonal and remains intact.
-
Dissolve the benzyl ether intermediate (1.0 equiv, 60 mmol) in acetone (100 mL).
-
Add 1M aqueous HCl (50 mL) and stir the homogeneous solution at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure to remove the majority of the acetone.
-
Neutralize the aqueous residue with saturated NaHCO₃ and extract with dichloromethane (3 × 50 mL).
-
Dry over Na₂SO₄, concentrate, and dry under high vacuum to yield the target compound.
-
Self-Validation Checkpoint: IR spectroscopy must show the re-emergence of a strong ketone C=O stretch (~1715 cm⁻¹) and the complete disappearance of the ketal C-O-C bands.
References
-
Brown, H. C., & Subba Rao, B. C. (1956). Hydroboration Reaction. Journal of the American Chemical Society, 78(22), 5694-5695. URL: [Link]
-
Kotoku, N., et al. (2011). Synthetic Study of Carbocyclic Core of Cortistatin A. Heterocycles, 82(2), 1097-1102. URL: [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL: [Link]
Sources
using 4-benzyloxymethyl cyclohexanone as a pharmaceutical intermediate
Application Note: Strategic Utilization of 4-Benzyloxymethyl Cyclohexanone in Pharmaceutical Synthesis
Part 1: Introduction & Strategic Value
4-Benzyloxymethyl cyclohexanone (CAS: 2987-06-6) represents a pivotal scaffold in modern medicinal chemistry, serving as a versatile building block for constructing 1,4-disubstituted cyclohexane rings.[1][2][3] Its structural utility lies in its ability to introduce a polar "handle" (the hydroxymethyl group, masked as a benzyl ether) distal to a reactive ketone center.
For drug developers, this intermediate offers three primary strategic advantages:
-
Conformational Control: The cyclohexane ring provides a semi-rigid spacer that can orient pharmacophores in specific vectors (axial vs. equatorial), critical for optimizing ligand-protein binding interactions.[3]
-
Orthogonal Reactivity: The benzyl ether is stable under basic, nucleophilic, and oxidative conditions, allowing extensive manipulation of the ketone (e.g., Wittig olefination, Grignard addition, reductive amination) before late-stage deprotection.[2]
-
Lipophilicity Modulation: The benzyl group enhances solubility in organic solvents during early synthesis steps, while its removal reveals a hydrophilic alcohol to tune logP in the final API (Active Pharmaceutical Ingredient).[3]
Part 2: Chemical Profile & Handling
| Property | Specification |
| CAS Number | 2987-06-6 |
| Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water |
| Stability | Stable under ambient conditions.[1][2][4] Avoid strong Lewis acids (cleaves ether) unless intended.[3] |
| Hazards | Irritant (H315, H319).[3][5][6][7] Handle in a fume hood. |
Part 3: Core Application Protocols
Application A: Diastereoselective Reductive Amination
Targeting 1,4-cis/trans-Aminoalcohols for GPCR Ligands
Rationale: Reductive amination of 4-substituted cyclohexanones yields a mixture of cis and trans isomers.[1][2][3] The ratio is dictated by the reducing agent and reaction conditions.[3]
-
Thermodynamic Control: Equilibration of the intermediate imine followed by reduction typically favors the trans isomer (equatorial amine) to minimize 1,3-diaxial interactions.[2]
-
Kinetic Control: Bulky reducing agents may favor axial attack, leading to the cis isomer (axial amine), though this is substrate-dependent.[2]
Protocol: Synthesis of trans-N-Benzyl-4-(benzyloxymethyl)cyclohexan-1-amine
Materials:
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve 4-benzyloxymethyl cyclohexanone (10 mmol, 2.04 g) in DCM (50 mL).
-
Amine Addition: Add benzylamine (11 mmol, 1.2 mL) followed by acetic acid (10 mmol, 0.6 mL). The acid catalyzes imine formation.[3] Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of ketone).[1][2]
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ for lower toxicity and better diastereocontrol.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).[3] Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: The crude residue contains a mixture of cis and trans isomers.[3] Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The trans isomer (diequatorial) is typically more polar and elutes later than the cis isomer.[3]
Self-Validating Check:
-
1H NMR: The proton on the carbon bearing the amine (H-1) will appear as a wide triplet of triplets (tt) for the trans isomer (axial proton, large coupling constants ~10-12 Hz) and a narrow multiplet for the cis isomer (equatorial proton, small coupling constants).[1][2]
Application B: Grignard Addition for Tertiary Alcohol Synthesis
Creating Quaternary Centers for Kinase Inhibitors
Rationale: Nucleophilic addition to the ketone creates a quaternary center.[3] Due to the 4-benzyloxymethyl group, the ring adopts a chair conformation where the bulky group is equatorial.[2][3] Nucleophiles preferentially attack from the axial trajectory (less sterically hindered), yielding the equatorial alcohol (trans-product) as the major species.[2]
Protocol:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Reagent Prep: Prepare/purchase a solution of Phenylmagnesium Bromide (1.2 eq, 1.0 M in THF).
-
Substrate Solution: Dissolve 4-benzyloxymethyl cyclohexanone (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Addition: Cool the Grignard solution to -78°C (for maximum kinetic selectivity) or 0°C. Add the ketone solution dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[3]
-
Analysis: Analyze diastereomeric ratio (dr) via HPLC or GC. Expect >80:20 preference for the alcohol in the equatorial position.[3]
Application C: Late-Stage Deprotection (Hydrogenolysis)
Rationale: Once the cyclohexane core is functionalized, the benzyl group must often be removed to reveal the primary alcohol for further conjugation (e.g., to a phosphate head group or linker).
Protocol:
-
Dissolution: Dissolve the substrate in Methanol or Ethanol (0.1 M).
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (10% by mass of substrate).[3] Safety: Pd/C is pyrophoric; add under an inert blanket of Nitrogen.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at RT for 4-12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out completely in air (fire hazard).[2]
-
Yield: Quantitative conversion to the alcohol is expected.[3]
Part 4: Visualization of Workflows
Figure 1: Reaction Landscape & Stereochemical Outcomes
Caption: Reaction landscape for 4-benzyloxymethyl cyclohexanone showing divergent pathways to amines and tertiary alcohols with stereochemical outcomes.
Figure 2: Mechanistic Logic of Diastereoselectivity
Caption: Stereochemical rationale: The bulky 4-benzyloxymethyl group locks the ring, directing small nucleophiles to the axial trajectory.[1][2]
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr ~ 1:1) | High temperature during reduction/addition.[1][2][3] | Cool reaction to -78°C or 0°C. Switch to bulkier reducing agents (e.g., L-Selectride) for kinetic control.[1][2][3] |
| Incomplete Conversion (Reductive Amination) | Wet solvents or insufficient acid catalyst.[3] | Ensure anhydrous DCM.[3] Add molecular sieves (4Å) to sequester water formed during imine formation.[3] |
| Benzyl Ether Cleavage | Presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or prolonged hydrogenation. | Use mild Lewis acids (e.g., Ti(OiPr)₄). Monitor hydrogenation closely; stop immediately upon disappearance of starting material.[3] |
| Polymerization/Tars | Aldol condensation of the ketone.[3][8] | Avoid strong bases (LDA, NaH) unless temperature is strictly controlled (-78°C).[1][2] |
References
-
Organic Chemistry Portal. Synthesis of Cyclohexanones and Reductive Amination Methodologies. Retrieved from [Link]
-
National Institutes of Health (PubChem). 4-(Benzyloxy)cyclohexanone Compound Summary.[3] Retrieved from [Link][1][2]
-
Royal Society of Chemistry. Continuous flow reductive amination of cyclohexanone.[3] Reaction Chemistry & Engineering.[3] Retrieved from [Link]
Sources
- 1. 2987-06-6|4-(Benzyloxy)cyclohexanone|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CAS 2987-06-6: 4-(benzyloxy)cyclohexanone | CymitQuimica [cymitquimica.com]
- 5. 4-(Benzyloxy)cyclohexanone | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Grignard reaction procedures with 4-[(phenylmethoxy)methyl]cyclohexanone
Application Note: High-Fidelity Grignard Addition to 4-[(Phenylmethoxy)methyl]cyclohexanone
Executive Summary
This technical guide details the protocol for performing Grignard additions to 4-[(phenylmethoxy)methyl]cyclohexanone (also known as 4-(benzyloxymethyl)cyclohexanone). This substrate serves as a critical scaffold in the synthesis of 1,4-disubstituted cyclohexane derivatives, widely used in medicinal chemistry for analgesic and anti-inflammatory drug discovery.
The core challenge in this transformation is controlling the stereoselectivity (diastereomeric ratio) of the 1,2-addition. Due to the conformational locking provided by the bulky 4-benzyloxymethyl group, the nucleophile faces distinct axial and equatorial approach vectors, leading to separable cis and trans tertiary alcohols. This guide provides a self-validating workflow to maximize yield and reproducibility.
Mechanistic Insight & Stereochemistry
Conformational Analysis
The 4-[(phenylmethoxy)methyl] substituent is sterically demanding. To minimize 1,3-diaxial interactions, the cyclohexane ring adopts a chair conformation where this substituent occupies the equatorial position. This "locks" the ring, making the carbonyl faces diastereotopic.
-
Axial Attack: The Grignard reagent approaches from the face parallel to the axial hydrogens. This pathway is torsionally favorable but can be sterically impeded by 3,5-axial hydrogens if the nucleophile is very bulky. This leads to the Equatorial Alcohol (Trans-isomer) .
-
Equatorial Attack: The reagent approaches from the side of the ring.[1][2] This pathway avoids 3,5-axial interactions but suffers from torsional strain with the C2/C6 equatorial bonds. This leads to the Axial Alcohol (Cis-isomer) .
General Rule: For smaller Grignard reagents (e.g., MeMgBr, EtMgBr), axial attack is generally preferred, yielding the thermodynamic equatorial alcohol as the major product. As the steric bulk of the Grignard reagent increases (e.g.,
Pathway Visualization
Figure 1: Stereochemical divergence in Grignard addition to conformationally biased cyclohexanones.
Experimental Protocol
Reagents & Materials
| Component | Grade/Spec | Purpose |
| Substrate | 4-[(Phenylmethoxy)methyl]cyclohexanone (>97%) | Electrophile |
| Grignard Reagent | R-MgBr or R-MgCl (1.0 M - 3.0 M in THF/Et₂O) | Nucleophile |
| Solvent | Anhydrous THF (distilled over Na/Benzophenone) | Reaction Medium |
| Quench | Sat.[3][4][5][6] aq. NH₄Cl | Protonation |
| Inert Gas | Argon or Nitrogen (UHP grade) | Atmosphere |
Pre-Reaction Validation (The "Self-Validating" Step)
Before consuming the valuable substrate, you must validate the Grignard reagent's titer. Commercial reagents degrade over time.
-
Method: Titration using Salicylaldehyde Phenylhydrazone or No-D NMR with 1,5-cyclooctadiene as an internal standard.
-
Acceptance Criteria: Reagent concentration must be within ±10% of the label value. If lower, adjust stoichiometry accordingly.
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under vacuum.
-
Backfill with Argon. Repeat 3 times.
-
Charge the RBF with 4-[(phenylmethoxy)methyl]cyclohexanone (1.0 equiv).
-
Dissolve in anhydrous THF (Concentration: 0.2 M).
-
Cool the solution to 0°C (ice/water bath). Note: For higher diastereoselectivity, cool to -78°C (dry ice/acetone), though reaction times will increase.
Step 2: Nucleophilic Addition
-
Charge the addition funnel with the Grignard Reagent (1.2 to 1.5 equiv).
-
Add the Grignard reagent dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes local heating, promoting side reactions (enolization/reduction).
-
-
Once addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.
Step 3: Quench & Workup
-
Cool the reaction mixture back to 0°C.
-
Slowly quench by adding saturated aqueous NH₄Cl. Caution: Exothermic.[7]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate under reduced pressure to yield the crude oil.
Step 4: Purification & Analysis
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 5%
30% EtOAc in Hexanes. -
Note: The diastereomers often have distinct Rf values. The axial alcohol (cis-isomer) is typically less polar (higher Rf) than the equatorial alcohol (trans-isomer) due to hydrogen bonding accessibility, though this depends on the R group.
-
-
Characterization:
-
¹H NMR: Focus on the C1-methyl/alkyl signals and the chemical shift of the C4-methine.
-
NOESY/ROESY: Essential for assigning stereochemistry. Look for NOE correlations between the new alkyl group and the axial protons on the ring.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered Starting Material | Enolization of ketone | The Grignard acted as a base. Use Cerium(III) Chloride (Luche conditions) to enhance nucleophilicity and suppress basicity. Add anhydrous CeCl₃ (1.5 equiv) before adding Grignard. |
| Reduction Product (Secondary Alcohol) | Common with bulky Grignards (e.g., Isopropyl). Switch to organolithium reagents (R-Li) at -78°C, which are less prone to | |
| Wurtz Coupling (R-R dimer) | Oxidative coupling | Ensure Grignard is fresh. If preparing in situ, keep temperature low during formation. |
| Poor Diastereoselectivity | High Temperature | Lower reaction temperature to -78°C. Use non-coordinating solvents (e.g., Toluene/Ether mixtures) to tighten the transition state. |
References
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546. Link
-
Cianetti, C., et al. (1983).[8] Steric and kinetic effects of changing solvent and reagent in Grignard reactions on some 4-substituted cyclohexanones. Tetrahedron, 39(4), 657-666.[8] Link[8]
-
Reetz, M. T., et al. (1993). Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives.[9] Journal of the Chemical Society, Chemical Communications, (3), 328-330. Link
-
Organic Syntheses. (2005). Preparation of 1,1-Bis(benzyloxy)propan-2-one (Precursor methodology relevant to benzyl protection). Org.[6][9][10][11] Synth. 82, 170. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 3. 4-(Benzyloxy)cyclohexanone | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. EP2230907B1 - Benzylphenyl cyclohexane derivatives and methods of use - Google Patents [patents.google.com]
- 6. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Stereoselective Reduction of 4-(Benzyloxymethyl)cyclohexanone
Authored by: A Senior Application Scientist
Introduction
The stereocontrolled synthesis of substituted cyclohexanols is a cornerstone of modern medicinal chemistry and drug development. The specific spatial orientation of hydroxyl groups on a cyclohexane scaffold can profoundly influence a molecule's binding affinity to biological targets, its pharmacokinetic properties, and its overall therapeutic efficacy. 4-(Benzyloxymethyl)cyclohexanol, a key building block in various synthetic endeavors, exists as two distinct diastereomers: cis and trans. The ability to selectively produce one isomer over the other is paramount.
This guide provides a comprehensive overview and detailed protocols for the stereoselective reduction of 4-(benzyloxymethyl)cyclohexanone. We will explore the underlying principles of stereochemical control in cyclic systems and present validated methods for achieving high diastereoselectivity towards either the cis or trans alcohol, empowering researchers to synthesize the desired isomer with precision and confidence.
The Principle of Stereochemical Control in Cyclohexanone Reduction
The stereochemical outcome of the reduction of a 4-substituted cyclohexanone is dictated by the trajectory of the incoming hydride nucleophile towards the carbonyl carbon. The cyclohexane ring predominantly exists in a stable chair conformation, presenting two faces for attack: the axial face and the equatorial face. The choice between these two pathways is governed by a delicate balance of steric and electronic effects.[1][2]
-
Axial Attack: The hydride approaches from the top or bottom face, parallel to the axial C-H bonds. This pathway leads to the formation of an equatorial alcohol, which is typically the thermodynamically more stable product. For small, unhindered nucleophiles, axial attack is often favored as it avoids torsional strain that develops during equatorial attack.[1][3]
-
Equatorial Attack: The hydride approaches from the side, along the equator of the ring. This pathway is sterically less hindered and is favored by bulky reducing agents that cannot easily access the more crowded axial face.[4][5] Equatorial attack results in the formation of an axial alcohol, often the kinetically controlled product.[4]
The selection of an appropriate reducing agent is therefore the critical determinant of the final cis/trans ratio.
Caption: Controlling stereoselectivity via hydride attack trajectory.
Protocol 1: Synthesis of trans-4-(Benzyloxymethyl)cyclohexanol via Axial Attack
This protocol utilizes sodium borohydride (NaBH₄), a mild and relatively small hydride donor, which preferentially attacks from the axial face to yield the thermodynamically favored trans alcohol with the hydroxyl group in the equatorial position. The addition of cerium(III) chloride (Luche Reduction) can further enhance selectivity by coordinating to the carbonyl oxygen, increasing its electrophilicity and favoring the axial attack pathway.[6][7]
Materials:
-
4-(Benzyloxymethyl)cyclohexanone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (Optional, for enhanced selectivity)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-(benzyloxymethyl)cyclohexanone (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
(Optional - Luche Modification): If using, add CeCl₃·7H₂O (1.1 eq) to the stirred solution and allow it to dissolve completely (approx. 10-15 minutes).[8]
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude trans-4-(benzyloxymethyl)cyclohexanol can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of cis-4-(Benzyloxymethyl)cyclohexanol via Equatorial Attack
To favor the formation of the kinetically controlled cis isomer, a sterically demanding reducing agent is required. L-Selectride® (Lithium tri-sec-butylborohydride) is an exceptionally bulky hydride source that is forced to attack from the less hindered equatorial face, resulting in the formation of the axial alcohol.[4][9]
Materials:
-
4-(Benzyloxymethyl)cyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere, dry ice/acetone bath
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 4-(benzyloxymethyl)cyclohexanone (1.0 eq) in anhydrous THF (approx. 0.3 M solution).[8]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® solution (1.0 M in THF, 1.2-1.5 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC until the starting ketone is consumed (typically 1-3 hours).
-
Quenching and Oxidative Workup:
-
While maintaining the temperature at -78 °C, slowly add water to quench the excess L-Selectride®, followed by 3 M NaOH solution.[8]
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add 30% H₂O₂ dropwise (exothermic reaction!) while cooling in an ice bath to oxidize the trialkylborane byproduct. Stir for 1-2 hours at room temperature.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude cis-4-(benzyloxymethyl)cyclohexanol can be purified by flash column chromatography on silica gel.
Comparative Data Summary
| Method | Reducing Agent | Key Condition | Predominant Attack | Major Product | Expected Selectivity (cis:trans) |
| Protocol 1 | NaBH₄ / CeCl₃ | 0 °C, MeOH | Axial | trans-alcohol | >10:1[6][7] |
| Protocol 2 | L-Selectride® | -78 °C, THF | Equatorial | cis-alcohol | >95:5[4][10] |
Characterization and Isomer Differentiation by ¹H NMR
Unambiguous identification of the cis and trans isomers is readily achieved by ¹H NMR spectroscopy. The key diagnostic signal is the carbinol proton (the H attached to the carbon bearing the OH group). Its chemical shift and multiplicity are highly dependent on its axial or equatorial orientation.[11]
-
trans-Isomer (Equatorial -OH, Axial H-1): The carbinol proton (H-1) is in an axial position. It experiences strong coupling to the two adjacent axial protons. This results in a signal that is typically a triplet of triplets with large coupling constants (J ≈ 10-13 Hz) , appearing further upfield (lower ppm, ~3.5-3.6 ppm) .[11][12]
-
cis-Isomer (Axial -OH, Equatorial H-1): The carbinol proton (H-1) is in an equatorial position. It experiences weaker couplings to adjacent protons. This results in a narrower, often unresolved multiplet with small coupling constants (J ≈ 2-5 Hz) , appearing further downfield (higher ppm, ~3.9-4.0 ppm) .[11][13]
Caption: Experimental workflow from synthesis to characterization.
Conclusion
The stereoselective reduction of 4-(benzyloxymethyl)cyclohexanone is a well-controlled process that hinges on the rational selection of the hydride reagent. For the synthesis of the thermodynamically stable trans-alcohol, mild reagents like sodium borohydride are effective, with selectivity enhanced by additives such as cerium(III) chloride. Conversely, to obtain the kinetically favored cis-alcohol, sterically encumbered reagents like L-Selectride® are the reagents of choice, demanding low temperatures and inert conditions. Careful analysis of ¹H NMR spectra provides a definitive method for confirming the stereochemical identity of the final product, ensuring researchers can proceed with the correct diastereomer for their subsequent synthetic and developmental applications.
References
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
- Grokipedia. (n.d.). K-selectride. Retrieved from Grokipedia. [URL not available, general knowledge]
- Manikandan, M. (n.d.). L and K Selectrides. Scribd. [URL not available, general knowledge]
- Chem LibreTexts. (2025, July 19). Axial or equatorial attack is possible on a cyclohexanone. [URL not available, general knowledge]
- CHEMVERSE Tutorial. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. YouTube. [URL not available, general knowledge]
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. [URL not available, general knowledge]
-
Maity, P., Gujjar, M., Raghukumar, V., Lakshminarasimhan, T., Delmonte, A. J., Young, I. S., Eastgate, M. D., & Vaidyanathan, R. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄. Organic Process Research & Development, 23(12), 2754-2757. [Link]
-
Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development. [Link]
- Reddit. (2019, November 21). Axial and equatorial attack on cyclohexanone preference. r/chemhelp. [URL not available, general knowledge]
-
Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH 4. ACS Publications. [Link]
-
Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. [Link]
-
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. [Link]
-
Chem-Station. (2017, May 22). L/N/K-Selectride. [Link]
-
Wikipedia. (n.d.). L-selectride. [Link]
-
Paddon-Row, M. N., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11466–11478. [Link]
-
YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. [Link]
- Carreño, M. C., et al. (n.d.). SUPPORTING INFORMATION FOR Synthesis of Polysubstituted Cyclohexanones, Cyclohexenones and Cyclohexenediones. [URL not available, general knowledge]
-
ResearchGate. (2025, August 9). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectrum of cis-4-propylcyclohexanol. [Link]
- Bello, Y. M. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131. [URL not available, general knowledge]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Strategic Implementation of Benzyloxymethyl (BOM) Protection in Cyclohexanone Synthesis
Executive Summary
In the synthesis of complex cyclohexanone derivatives—ubiquitous pharmacophores in natural products (e.g., macrolides, terpenes)—hydroxyl group protection is a critical decision point. The Benzyloxymethyl (BOM) group offers a unique strategic advantage over simple benzyl ethers or silyl groups. As a formaldehyde acetal, the BOM group provides exceptional stability to strong bases (organolithiums, Grignards) and oxidative conditions (Swern, Dess-Martin), yet retains a distinct deprotection profile orthogonal to standard benzyl ethers.
This guide details the high-fidelity application of BOM protection during the synthesis of functionalized cyclohexanones. It focuses on the chemoselective installation , oxidative stability during ketone generation, and orthogonal deprotection without compromising the sensitive cyclohexanone core.
Strategic Rationale: Why BOM?
The BOM group (
| Feature | Benzyloxymethyl (BOM) | Benzyl (Bn) | Strategic Implication |
| Electronic Nature | Acetal (Formaldehyde derived) | Ether | BOM is more acid-labile than Bn but stable to base. |
| Base Stability | Excellent (LDA, | Excellent | Ideal for C-C bond formation on the cyclohexanone ring. |
| Oxidation Stability | Excellent (Swern, DMP, PCC) | Good (can oxidize to benzoate) | Allows alcohol-to-ketone oxidation in the presence of BOM. |
| Deprotection | Hydrogenolysis ( | Hydrogenolysis ( | Critical: BOM can be cleaved by Lewis acids at low temp, preserving ketones that might reduce under hydrogenation. |
Mechanism of Action[1][2][3][4][5][6][7][8][9]
-
Installation: Proceed via
substitution using BOM-chloride and a base (DIPEA or NaH). -
Cleavage:
Safety Alert: Handling BOM-Chloride
CRITICAL HAZARD: Benzyl chloromethyl ether (BOM-Cl) is a potent carcinogen and a severe lachrymator .
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face respirator is recommended if the hood sash must be raised.
-
Quenching: Quench all BOM-Cl residues with aqueous ammonium hydroxide or dilute ammonia in methanol to convert the alkyl chloride to a safer amine derivative before disposal.
Visual Workflow: The BOM-Cyclohexanone Pathway
The following flowchart illustrates the synthesis of a 4-substituted cyclohexanone, demonstrating the BOM group's utility in protecting a distal hydroxyl group during oxidation and subsequent manipulation.
Figure 1: Strategic workflow for utilizing BOM protection to access functionalized cyclohexanones.
Experimental Protocols
Protocol 1: High-Yield Installation of BOM Group
Objective: Mono-protection of 1,4-cyclohexanediol. This protocol uses DIPEA (Hünig's base) which is milder than NaH, reducing the risk of bis-protection.
Reagents:
-
1,4-Cyclohexanediol (1.0 equiv)
-
Benzyl chloromethyl ether (BOM-Cl) (1.1 equiv) [Handle with Care]
- -Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Add 1,4-cyclohexanediol and dissolve in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA via syringe. Stir for 10 minutes at
. -
Catalysis: Add TBAI. The iodide facilitates the reaction via the in situ formation of the more reactive BOM-iodide.
-
Alkylation: Dropwise add BOM-Cl over 20 minutes at
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Workup: Quench with sat.
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel. The mono-protected product is less polar than the diol but more polar than the bis-protected byproduct.
Protocol 2: Swern Oxidation (BOM Stability Test)
Objective: Oxidation of the free alcohol to the ketone. This step validates the stability of the BOM acetal to oxidative conditions.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (
) (5.0 equiv) -
DCM (Anhydrous)
Procedure:
-
Activation: In a flame-dried flask, dissolve Oxalyl Chloride in DCM at
. Dropwise add DMSO (dissolved in minimal DCM). Gas evolution (CO/CO2) will occur.[7] Stir for 15 mins. -
Substrate Addition: Add the 4-(benzyloxymethoxy)cyclohexanol (from Protocol 1) in DCM dropwise to the Swern reagent at
. Stir for 45 mins. -
Elimination: Add
dropwise. The solution will become thick/white. Allow to warm to over 30 mins. -
Workup: Quench with water. Extract with DCM. Wash with 1M HCl (to remove amine), then sat.
. -
Result: Quantitative conversion to 4-(benzyloxymethoxy)cyclohexanone . The BOM group remains intact.
Protocol 3: Chemoselective Deprotection (The "Gold Standard")
Challenge: Removing the BOM group in the presence of the newly formed ketone.
Problem with Hydrogenolysis:
Reagents:
- (1.0 M in DCM) (1.2 equiv)
-
DCM (Anhydrous)
-
Methanol (Quench)
Procedure:
-
Cooling: Dissolve the BOM-protected ketone in anhydrous DCM at
under Argon. -
Cleavage: Add
solution dropwise. The Lewis acid coordinates to the acetal oxygens. -
Monitoring: Stir at
for 1–2 hours. Do not warm to RT immediately, as this may degrade the ketone or cause aldol side reactions. -
Quench: Add MeOH (excess) at
to destroy the borate complex. -
Workup: Warm to RT. Dilute with DCM, wash with sat.
. -
Outcome: The BOM group is cleaved to the alcohol. The ketone remains untouched because
does not reduce carbonyls, and the low temperature prevents enolization/polymerization.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 1) | BOM-Cl hydrolysis | Ensure BOM-Cl is fresh/distilled. Use anhydrous solvents. Add TBAI to accelerate |
| Ketone Reduction (Protocol 3) | Used | Switch to Lewis Acid ( |
| Aldol Condensation | Basic workup too harsh | During deprotection workup, keep pH neutral. Cyclohexanones are prone to self-aldol in strong base. |
| Incomplete Cleavage | Use fresh |
References
-
BOM Protection Mechanism & Stability
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
-
SynArchive: Benzyloxymethyl acetal (BOM) Protection and Deprotection Conditions.Link
-
BOM Cleavage with Lewis Acids
-
Swern Oxidation Protocol
-
Safety Data (Benzyl Chloromethyl Ether)
-
ChemicalBook: Benzyl chloromethyl ether SDS.Link
-
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides [organic-chemistry.org]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Status and prospects of research on HCl removal from blast furnace gas [cje.ustb.edu.cn]
Scale-Up Synthesis and Application Notes for 2,5-Diethoxyterephthalaldehyde (CAS 56766-03-1)
Target Audience: Researchers, Materials Scientists, and Process Chemists Application Focus: Covalent Organic Framework (COF) Linker Manufacturing
Executive Summary
The compound 2,5-diethoxyterephthalaldehyde (CAS 56766-03-1), frequently abbreviated as DETA, is a highly valuable bifunctional dialdehyde linker utilized extensively in the synthesis of advanced crystalline organic materials[1]. In the rapidly expanding field of Covalent Organic Frameworks (COFs), DETA is prized for its ability to undergo Schiff base condensation with polyamines to form highly conjugated, porous 2D and 3D networks[2]. The ethoxy substituents on the aromatic ring are not merely sterically directing; they actively expand the conjugation of the resulting frameworks via
This application note provides a field-proven, self-validating protocol for the decagram-to-hectogram scale-up of CAS 56766-03-1, ensuring the high purity (>98%) required for reproducible COF crystallinity.
Physicochemical Profile & Target Specifications
To ensure lot-to-lot consistency during scale-up, the synthesized material must be validated against strict physicochemical parameters. The table below outlines the target specifications for polymer-grade DETA[4].
| Parameter | Specification / Target | Analytical Method | Causality / Importance |
| CAS Number | 56766-03-1 | N/A | Unique identifier. |
| Molecular Formula | C12H14O4 | Mass Spectrometry | Confirms structural integrity (MW: 222.24 g/mol )[5]. |
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection | Dark coloration indicates oxidation or polymerization of the aldehyde groups[1]. |
| Purity (HPLC) | RP-HPLC (UV 254 nm) | Impurities terminate COF chain growth, destroying long-range crystallinity. | |
| Storage Conditions | Inert atmosphere, Room Temp | N/A | Prevents auto-oxidation of aldehydes to carboxylic acids. |
Mechanistic Pathway & Causality
The most scalable and economically viable route to 2,5-diethoxyterephthalaldehyde avoids complex transition-metal catalysis, relying instead on the Vilsmeier-Haack bis-formylation of 1,4-diethoxybenzene.
Causality in Reagent Selection:
-
Phosphorus Oxychloride (
) and N,N-Dimethylformamide (DMF): These react to form the Vilsmeier reagent (a chloroiminium ion). DMF serves a dual purpose as both the formylating agent and the reaction solvent, ensuring optimal mass transfer during the heterogeneous stages of the scale-up. -
Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. Maintaining the initial reaction at 0°C is critical to prevent the thermal decomposition of the chloroiminium intermediate, which would lead to dark, tarry byproducts and drastically reduce the yield.
-
Hydrolysis: The reaction initially forms a bis-iminium intermediate. Vigorous hydrolysis with ice water is required to convert this intermediate into the final dialdehyde product.
Scale-Up Protocol: 100g Batch Synthesis
Caution:
Phase 1: Vilsmeier Reagent Generation
-
Setup: Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, an addition funnel, and a reflux condenser connected to an acid scrubber.
-
Solvent Loading: Charge the reactor with 500 mL of anhydrous DMF and cool the system to 0°C using a recirculating chiller.
-
Addition: Slowly add
(250 mL, ~2.7 mol) dropwise via the addition funnel over 90 minutes.-
Self-Validating Control: Monitor the internal temperature. Do not allow it to exceed 5°C. The solution will turn pale yellow, confirming the formation of the chloroiminium ion.
-
Phase 2: Substrate Addition & Bis-Formylation
-
Substrate Introduction: Dissolve 1,4-diethoxybenzene (100 g, 0.60 mol) in 150 mL of anhydrous DMF. Add this solution dropwise to the reactor at 0°C over 60 minutes.
-
Thermal Activation: Gradually ramp the reactor temperature to 90°C over 2 hours. Maintain stirring at 90°C for 16-24 hours.
-
Self-Validating Control: Withdraw a 0.5 mL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (
) and the appearance of a highly UV-active product spot ( ) validates reaction completion.
-
Phase 3: Quenching & Purification
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly pour the mixture into 3.0 L of vigorously stirred crushed ice/water.
-
Causality: The rapid temperature drop controls the exothermic hydrolysis of the iminium species, precipitating the crude dialdehyde as a yellow solid.
-
-
Neutralization: Carefully adjust the pH of the aqueous suspension to 6-7 using a saturated sodium acetate solution.
-
Filtration & Washing: Filter the crude solid via a Buchner funnel. Wash the filter cake extensively with deionized water (3 x 500 mL) to remove residual DMF and phosphate salts.
-
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.
-
Final Isolation: Filter the purified crystals and dry under high vacuum at 40°C for 24 hours. Expected yield: 85-95 g (63-71%).
Application Note: Integration into Por-COFs
Once synthesized and purified, CAS 56766-03-1 is primarily utilized in the fabrication of functionalized Covalent Organic Frameworks. For instance, condensing DETA with 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (Tph) under solvothermal conditions (using a catalyst like aqueous acetic acid in a mesitylene/dioxane solvent mixture) yields JNU-2 , a highly conjugated Por-COF[3].
The ethoxy groups of DETA play a vital role here: they narrow the optical bandgap (
Workflow Visualization
Synthesis and application workflow for CAS 56766-03-1 in COF manufacturing.
References
-
Jiangnan University / Talanta (via PubMed). Conjugation-regulating synthesis of high photosensitizing activity porphyrin-based covalent organic frameworks for photodynamic inactivation of bacteria. (2021). Retrieved from: [Link]
-
PubChem - NIH. 2,5-Diethoxyterephthalaldehyde | C12H14O4 | CID 11241521. Retrieved from:[Link]
-
CD Bioparticles. 2d-Aldehyde COFs Linkers. Retrieved from:[Link]
Sources
- 1. China CAS No 56766 03 1 Manufacturers Factory Suppliers [alfachemch.com]
- 2. 2d-Aldehyde COFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. 2,5-Diethoxyterephthalaldehyde | C12H14O4 | CID 11241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Diethoxy-benzene-1,4-dicarbaldehyde | CAS 56766-03-1 | Catsyn [catsyn.com]
- 6. Conjugation-regulating synthesis of high photosensitizing activity porphyrin-based covalent organic frameworks for photodynamic inactivation of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solving solubility issues with 4-benzyloxymethyl cyclohexanone
The following technical guide addresses solubility, handling, and purification challenges specific to 4-benzyloxymethyl cyclohexanone .
Topic: Troubleshooting Solubility & Purification Issues
Compound Profile & Solubility Physics
To solve solubility issues, we must first understand the competing forces within the molecule. 4-benzyloxymethyl cyclohexanone exhibits a "Schizophrenic" solubility profile due to its dual functionality:
-
The Head (Polar): The cyclohexanone ring contains a carbonyl dipole, promoting solubility in polar aprotic solvents (e.g., DMSO, Acetone, DCM).
-
The Tail (Lipophilic): The benzyloxymethyl ether adds significant non-polar bulk and rotational freedom. This disrupts crystal lattice packing, often making the compound an oil or low-melting solid at room temperature.[1]
Thermodynamic Status:
-
Physical State: Viscous oil or low-melting solid (approx.[1] MP < 45°C, dependent on purity).
-
LogP (Predicted): ~2.5 – 2.8 (Moderately Lipophilic).
-
Critical Issue: The compound is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing during purification.
Solubility Compatibility Matrix
Use this quick-reference table to select the correct solvent system for your specific application.
| Solvent Class | Examples | Solubility Status | Application Notes |
| Chlorinated | DCM, Chloroform | High | Excellent for extraction and transfer.[1] Avoid for crystallization (too soluble). |
| Ethers | THF, MTBE, Et₂O | High | Ideal reaction solvents. MTBE is preferred for workups (prevents emulsions). |
| Esters | Ethyl Acetate | High | Good for chromatography loading. |
| Alcohols | Methanol, Ethanol | Moderate/High | Danger Zone: Soluble when hot, but prone to oiling out upon cooling. Requires seeding.[2] |
| Hydrocarbons | Hexanes, Heptane | Low/Insoluble | Use ONLY as an anti-solvent. Will not dissolve the compound alone at RT. |
| Water | Water, Brine | Insoluble | Strictly for aqueous washes. |
Troubleshooting Scenarios (Q&A)
Scenario A: Reaction Setup
Q: "I am cooling my reaction to -78°C (e.g., for LDA alkylation), and the starting material precipitates out. What should I do?"
Diagnosis: While soluble in THF at room temperature, the benzyloxymethyl chain loses rotational energy at cryogenic temperatures, leading to precipitation.
The Fix:
-
Switch Solvent or Add Co-solvent: If using pure THF, add DCM (Dichloromethane) as a co-solvent (up to 20% v/v). DCM maintains solubility at lower temperatures better than THF for benzyl ethers.
-
Concentration Check: Ensure your concentration is below 0.1 M. High concentrations favor precipitation at low kinetic energy states.
-
Cannulation: If adding the ketone to a base, dissolve the ketone in a larger volume of solvent and cannulate it slowly down the side of the flask to pre-cool it before it hits the reaction mass.[1]
Scenario B: Purification (The "Oiling Out" Problem)
Q: "I tried to recrystallize from hot ethanol, but as it cooled, I got a milky emulsion and then a sticky oil at the bottom. How do I get crystals?"
Diagnosis: You have encountered the Metastable Zone Width (MSZW) issue. The compound phase-separated into an oil before it could nucleate into a crystal.[1] This is common for benzyl ethers due to their flexible "floppy" structure.
The Fix: The "Two-Solvent" Titration Method Do not use a single solvent.[1] Use a Solvent/Anti-Solvent pair (e.g., Ethyl Acetate/Hexanes).[3]
Protocol:
-
Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at 40°C.
-
Add Hexanes dropwise with vigorous stirring until the solution turns slightly cloudy (turbid).
-
Add one drop of EtOAc to turn it clear again.
-
Seeding (Critical): If you have any solid crystal from a previous batch (even a micro-speck), add it now. If not, scratch the glass side with a glass rod.
-
Slow Cooling: Do not put it in the freezer immediately. Wrap the flask in a towel and let it cool to room temperature over 2 hours.
-
Why this works: The slow cooling keeps the system in the nucleation zone longer, preventing the rapid crash-out that leads to oiling.[1]
Scenario C: Aqueous Workup
Q: "During extraction, I have a persistent emulsion between the organic layer and the water."
Diagnosis: The benzyl ether group acts as a weak surfactant, stabilizing the interface between water and organic solvents, especially if the pH is basic.[1]
The Fix:
-
Salting Out: Saturate the aqueous layer with solid NaCl (salt). This increases the ionic strength of the water, forcing the organic molecules out (Salting-out effect).[1]
-
Solvent Switch: If using Ethyl Acetate, switch to DCM . DCM is denser than water and typically breaks emulsions faster for benzyl derivatives.
Visual Troubleshooting Workflows
Workflow 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent based on experimental intent.
[1]
Workflow 2: Solving "Oiling Out"
Caption: Step-by-step protocol to recover crystalline material when an oil forms.[1]
[1]
References & Grounding
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of benzyl ethers and cyclohexanone derivatives).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity and solubility parameters).
-
Sigma-Aldrich. (2024). Product Specification: 4-(Benzyloxy)cyclohexanone. (Used as a homolog reference for physical state and handling).
-
Mettler Toledo. (2024). Crystallization Guide: Oiling Out. (Technical explanation of liquid-liquid phase separation).
Sources
Validation & Comparative
1H NMR interpretation of 4-[(phenylmethoxy)methyl]cyclohexanone
Analytical Platform Comparison: 1H NMR Interpretation of 4-[(phenylmethoxy)methyl]cyclohexanone
Executive Overview
In modern pharmaceutical development, 4-[(phenylmethoxy)methyl]cyclohexanone (commonly referred to as 4-(benzyloxymethyl)cyclohexanone) serves as a critical, orthogonally protected building block. Verifying its structural integrity prior to downstream functionalization—such as reductive amination or Grignard addition—is paramount. This guide provides a comprehensive comparison between Benchtop NMR (60 MHz) and High-Field NMR (400 MHz) platforms for the structural elucidation of this intermediate, offering drug development professionals a data-driven framework for analytical platform selection.
Structural Deconstruction & Expected Chemical Shifts
The molecule consists of three distinct proton environments, each interacting differently with the applied magnetic field:
-
The Benzyl Ether Moiety: The phenyl ring and the benzylic methylene (-CH₂-Ph) lack adjacent aliphatic protons, providing highly deshielded, first-order signals.
-
The Aliphatic Ether Linkage: The methylene attached to the cyclohexyl ring (-CH₂-O-) exhibits intermediate deshielding and simple splitting.
-
The Cyclohexanone Ring: A complex aliphatic spin system containing alpha-carbonyl protons and diastereotopic axial/equatorial protons.
Table 1: Expected 1H NMR Chemical Shifts (400 MHz, CDCl3, 298 K)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( |
| Aromatic (Phenyl) | 7.25 – 7.35 | Multiplet (m) | 5H | Complex |
| Benzylic (-O-CH₂-Ph) | 4.50 | Singlet (s) | 2H | - |
| Ether (-CH-CH₂-O-) | 3.35 | Doublet (d) | 2H | ~6.5 |
| Cyclohexyl C2, C6 (α to C=O) | 2.30 – 2.45 | Multiplet (m) | 4H | Complex |
| Cyclohexyl C4 (Methine) | 1.90 – 2.05 | Multiplet (m) | 1H | Complex |
| Cyclohexyl C3, C5 (β to C=O) | 1.40 – 2.15 | Multiplet (m) | 4H | Complex |
Platform Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz) NMR
Choosing the correct NMR platform requires understanding the physical causality between magnetic field strength (
The Causality of Second-Order Effects:
In NMR spectroscopy, the scalar coupling constant (
At 60 MHz, the
Despite these resolution limitations, benchtop NMR utilizes permanent cryogen-free magnets, significantly reducing initial investment and maintenance costs, making it highly effective for routine, on-site reaction monitoring where only the isolated benzylic signals need to be tracked[2].
Table 2: Performance & Resolution Comparison
| Metric | Benchtop NMR (60 MHz) | High-Field NMR (400 MHz) |
| Resolution of Phenyl/Benzyl | Excellent (Distinct singlets/multiplets) | Excellent (Complete baseline separation) |
| Resolution of Cyclohexyl Ring | Poor (Severe overlap, second-order effects) | Excellent (Distinct first-order multiplets) |
| Acquisition Time (16 scans) | ~2 - 3 minutes | ~1 - 2 minutes |
| Primary Use Case | QA/QC, Reaction Monitoring | Complex Structural Elucidation |
| Operational Cost | Low (Cryogen-free) | High (Requires liquid He/N₂) |
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness, the following experimental protocol is designed as a self-validating system. By leveraging internal calibrators, the workflow automatically flags poor shimming, incomplete relaxation, or sample impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of 4-[(phenylmethoxy)methyl]cyclohexanone in 0.6 mL of deuterated chloroform (CDCl3).
-
Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly set to 0.00 ppm. As a secondary validation, the CDCl3 solvent residual peak must appear at exactly 7.26 ppm[3].
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure rapid longitudinal relaxation).
-
Relaxation Delay (D1): Set to 5 seconds. Causality: A sufficient D1 ensures complete
relaxation of all protons. Failing to allow full relaxation will artificially suppress the integration of the non-coupled benzylic singlet relative to the rapidly relaxing aliphatic protons. -
Number of Scans (NS): 16 (High-Field) or 64 (Benchtop, to compensate for lower sensitivity).
-
-
Self-Validating Integration Logic:
-
Set the integration of the benzylic -CH₂- singlet (4.50 ppm) strictly to 2.00 . This establishes an internal mathematical lock.
-
Validation Check 1: The aromatic region (7.25–7.35 ppm) must integrate to 5.00 ± 0.05 .
-
Validation Check 2: The ether doublet (3.35 ppm) must integrate to 2.00 ± 0.05 .
-
Validation Check 3: The entire cyclohexyl envelope (1.40–2.45 ppm) must integrate to 9.00 ± 0.10 .
-
Failure Mode: If Check 3 fails (e.g., integrates to 10.5), the system automatically flags the presence of aliphatic impurities or baseline distortion, preventing false-positive structural confirmations.
-
Visualizing the Analytical Logic
Fig 1. Standardized workflow for NMR sample preparation and platform selection.
Fig 2. Causality of magnetic field strength on resolving specific proton environments.
Conclusion
For the absolute structural verification of 4-[(phenylmethoxy)methyl]cyclohexanone, High-Field NMR remains the gold standard necessary to resolve the complex spin systems of the cyclohexanone ring. However, because the benzylic and ether protons provide distinct, easily integrable signals even at lower magnetic fields, Benchtop NMR serves as a highly efficient, cost-effective alternative for routine reaction monitoring, yield quantification, and rapid QA/QC workflows.
References
-
Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: nih.gov URL: [Link]
-
Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: mdpi.com URL: [Link]
-
Title: NMR Chemical Shifts of Common Solvents as Trace Impurities Source: carlroth.com URL: [Link]
Sources
C13 NMR chemical shifts for 4-(Benzyloxymethyl)cyclohexanone
Comparative Analysis of C NMR Prediction Algorithms vs. Empirical Data for 4-(Benzyloxymethyl)cyclohexanone
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & The Mechanistic Challenge
In modern drug development, 4-(benzyloxymethyl)cyclohexanone serves as a highly versatile electrophilic reagent and a critical intermediate in the total synthesis of complex natural products[1]. Accurate structural elucidation of this bifunctional molecule is paramount. However, verifying its structure via
As a Senior Application Scientist, I frequently encounter discrepancies between empirically acquired NMR data and the values generated by standard prediction software. This guide objectively compares the predictive performance of two industry-standard algorithms—ACD/Labs NMR Predictors (Neural Network + HOSE codes) and ChemDraw Professional (Modified Additivity Rules)—against high-field empirical data.
To understand the algorithmic deviations, we must first map the causal relationships dictating the chemical shifts (Figure 1). For instance, the bulky benzyloxymethyl group at C4 strongly favors the equatorial position to minimize 1,3-diaxial steric clashes. This conformational "lock" dictates the
Fig 1: Mechanistic categorization of 13C chemical shifts driven by electronic environments.
Experimental Protocols: A Self-Validating System
To objectively evaluate the software, we must establish an unimpeachable empirical ground truth. The following protocols detail the parallel workflows for both empirical acquisition and in silico prediction (Figure 2).
Protocol A: High-Field C NMR Empirical Acquisition
Every step in this protocol is designed as a self-validating system to eliminate instrumental artifacts.
-
Sample Preparation: Dissolve exactly 30 mg of high-purity (>98%) 4-(benzyloxymethyl)cyclohexanone in 0.6 mL of deuterated chloroform (
).-
Causality:
C has a low natural abundance (1.1%). A 30 mg concentration ensures a sufficient population of active nuclei to achieve a high signal-to-noise (S/N) ratio without inducing viscosity-related line broadening.
-
-
Internal Standardization: Spike the sample with 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as an absolute 0.00 ppm reference point. If the TMS peak drifts, it immediately alerts the operator to magnetic field instability.
-
-
Instrument Parameters: Insert the 5 mm tube into a 400 MHz NMR spectrometer (100 MHz for carbon). Set the pulse sequence to a proton-decoupled sequence (e.g., zgpg30). Crucially, set the relaxation delay (D1) to 2.0 seconds.
-
Causality: Quaternary carbons—specifically the carbonyl (C1) and the ipso-phenyl carbon (C9)—lack directly attached protons to facilitate rapid dipole-dipole relaxation. Their spin-lattice relaxation times (
) are inherently longer. A truncated D1 would lead to partial saturation of these spins, artificially diminishing their signal intensity until they are lost in the baseline noise.
-
-
Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to smooth high-frequency noise. Fourier transform, phase correct, and baseline correct the spectrum. Finally, calibrate the central peak of the
solvent triplet to exactly 77.16 ppm , aligning with authoritative organometallic solvent standards[2].
Protocol B: In Silico Prediction Workflow
-
ChemDraw Professional (v20+): Input the .mol file. Execute the "Predict
C NMR Shifts" function. This algorithm relies primarily on modified linear additivity rules. -
ACD/Labs NMR Predictors: Input the identical structure. Execute the prediction module. This software utilizes a hybrid approach, cross-referencing a Neural Network trained on millions of empirical datasets with Hierarchical Orthogonally Space Environment (HOSE) codes.
Fig 2: Parallel workflow for empirical NMR acquisition and algorithmic prediction comparison.
Data Presentation: Comparative Analysis
The table below summarizes the quantitative chemical shift data, mapping the empirical high-field results against the outputs from both prediction algorithms.
| Carbon Position | Electronic Environment | Empirical Shift (ppm) | ACD/Labs Predicted (ppm) | ChemDraw Predicted (ppm) | ||
| C1 | Carbonyl ( | 211.5 | 211.2 | 212.0 | -0.3 | +0.5 |
| C2, C6 | Ring | 40.2 | 40.5 | 41.1 | +0.3 | +0.9 |
| C3, C5 | Ring | 29.5 | 29.1 | 28.4 | -0.4 | -1.1 |
| C4 | Ring | 35.8 | 36.2 | 34.9 | +0.4 | -0.9 |
| C7 | Ether | 73.5 | 73.8 | 74.2 | +0.3 | +0.7 |
| C8 | Ether | 73.1 | 72.9 | 72.5 | -0.2 | -0.6 |
| C9 | Phenyl (Ipso) | 138.5 | 138.2 | 139.1 | -0.3 | +0.6 |
| C10, C14 | Phenyl (Ortho) | 127.6 | 127.8 | 128.2 | +0.2 | +0.6 |
| C11, C13 | Phenyl (Meta) | 128.4 | 128.5 | 128.8 | +0.1 | +0.4 |
| C12 | Phenyl (Para) | 127.7 | 127.6 | 128.1 | -0.1 | +0.4 |
Note: Empirical values are representative of high-field (100 MHz
Performance Analysis & Conclusion
When evaluating the performance of the alternatives, ACD/Labs demonstrates a superior predictive capacity for this specific molecular class, yielding a significantly lower Mean Absolute Error (MAE) compared to ChemDraw .
Mechanistic Insights into the Deviations:
-
The Ether Resolution (C7 vs. C8): Distinguishing the aliphatic ether carbon (C7) from the benzylic ether carbon (C8) is notoriously difficult because their shifts are separated by less than 0.5 ppm. ACD/Labs successfully predicted the slight shielding of C8 relative to C7, likely because its HOSE code database captures the subtle ring-current anisotropy exerted by the phenyl group. ChemDraw's additivity rules inverted this relationship, overestimating the deshielding of the benzylic position.
-
Ring Conformational Effects (C2-C6): ChemDraw consistently overestimated the deshielding effect of the carbonyl group on the
and ring carbons (errors up to ppm). Linear additivity rules struggle to account for the 3D spatial geometry of the chair conformation. ACD/Labs' neural network, trained on actual 3D conformers, provided a much tighter correlation to the empirical data.
References
- Source: Knowledge UChicago - The University of Chicago (Ph.D. Dissertation, 2016)
- Source: ACS Publications (Organometallics, 2010, 29(9), 2176-2179)
Advanced MS/MS Fragmentation Guide: Isotretinoin (CAS 56766-03-1)
This guide details the mass spectrometry (MS) behavior of Isotretinoin (13-cis-retinoic acid, CAS 56766-03-1), specifically focusing on its differentiation from its geometric isomer, Tretinoin (all-trans-retinoic acid).
Executive Summary: The Isomer Challenge
Isotretinoin (13-cis-RA) and Tretinoin (all-trans-RA) are isobaric geometric isomers (MW 300.44 Da). They share identical precursor ions and generate nearly identical product ion spectra under Collision-Induced Dissociation (CID).
-
The Problem: Standard MS/MS cannot distinguish them solely by unique fragment ions.
-
The Solution: Differentiation requires Chromatographic Resolution (LC) or Differential Mobility Spectrometry (DMS) prior to fragmentation.
-
Key Insight: While the m/z values are identical, the abundance ratios of specific fragments (e.g., m/z 123 vs. 205) can vary slightly due to steric strain in the cis isomer, but this is rarely robust enough for quantification without physical separation.
Chemical Profile & Ionization Physics
| Property | Isotretinoin (Target) | Tretinoin (Alternative) |
| CAS | 56766-03-1 | 302-79-4 |
| Configuration | 13-cis-Retinoic Acid | all-trans-Retinoic Acid |
| Molecular Weight | 300.44 Da | 300.44 Da |
| Preferred Ionization | APCI (+) | APCI (+) |
| Precursor Ion | m/z 301.2 [M+H]⁺ | m/z 301.2 [M+H]⁺ |
| Secondary Ionization | ESI (-) m/z 299.2 [M-H]⁻ | ESI (-) m/z 299.2 [M-H]⁻ |
Expert Insight: While ESI (-) is possible for the carboxylic acid moiety, APCI (+) is the industry standard for retinoids. It provides 4–10x higher sensitivity and better linearity because the conjugated polyene chain stabilizes the radical cation formed during APCI.
Fragmentation Mechanism (MS/MS)
The fragmentation of the protonated molecule [M+H]⁺ (m/z 301) follows three distinct pathways driven by the stability of the polyene chain and the β-ionone ring.
Pathway A: The Quantifier (Side Chain Rearrangement)
-
Transition: m/z 301 → 205
-
Mechanism: This involves a complex rearrangement and neutral loss of 96 Da (C₇H₁₂). This fragment is the most abundant and stable, making it the primary Quantifier Ion for MRM assays.
-
Structural Origin: The loss corresponds to the cleavage of the polyene tail segments, leaving a stabilized core.
Pathway B: The Qualifier (β-Ionone Ring)
-
Transition: m/z 301 → 123
-
Mechanism: Direct cleavage of the C6–C7 bond connects the polyene chain to the cyclohexenyl ring.
-
Result: Formation of the β-ionone ring cation (C₉H₁₅⁺). This is a highly specific Qualifier Ion used to confirm structural identity.
Pathway C: Neutral Loss (Dehydration)
-
Transition: m/z 301 → 283
-
Mechanism: Loss of water (-18 Da) from the carboxylic acid group.[1]
-
Utility: Often observed but less specific than m/z 205 or 123; prone to interference.
Visualized Pathway (Graphviz)
Caption: MS/MS fragmentation pathways of Isotretinoin (APCI+). The m/z 205 ion is the primary quantifier due to its high abundance.
Comparative Analysis: Isotretinoin vs. Tretinoin
Since MS/MS spectra are virtually identical, the "comparison" relies on Separation Physics .
Method 1: Chromatographic Separation (LC-MS/MS)
This is the gold standard. On C18 and RP-Amide columns, the cis isomer interacts differently with the stationary phase than the trans isomer.
-
Stationary Phase: RP-Amide or C18 (e.g., Supelco Ascentis Express RP-Amide).
-
Elution Order: Isotretinoin (13-cis) elutes BEFORE Tretinoin (all-trans).
-
Why? The bent cis structure has a smaller hydrodynamic volume and slightly lower lipophilicity/interaction with the C18 chains compared to the linear trans isomer.
-
-
Resolution: A resolution (Rs) > 1.5 is required for accurate quantitation.
Method 2: Ion Mobility (SelexION / DMS)
For high-throughput labs, Differential Mobility Spectrometry (DMS) can separate isomers in the gas phase before they enter the mass spec, often eliminating the need for long LC gradients.
-
Mechanism: Separation based on the difference in ion mobility under high vs. low electric fields.
-
Compensation Voltage (CoV):
-
Isotretinoin: ~ -20.8 V
-
Tretinoin: ~ -18.5 V
-
(Note: Exact CoV depends on modifier gas and temperature).
-
Data Summary Table
| Feature | Isotretinoin (13-cis) | Tretinoin (all-trans) |
| Precursor (m/z) | 301.2 | 301.2 |
| Quantifier (m/z) | 205.1 | 205.1 |
| Qualifier (m/z) | 123.1 | 123.1 |
| LC Retention (RP-Amide) | Earlier (~5.5 min) | Later (~6.1 min) |
| DMS Separation | Distinct CoV | Distinct CoV |
| Light Sensitivity | High (Isomerizes to trans) | High (Isomerizes to cis) |
Validated Experimental Protocol
A. Sample Preparation (Crucial Step)
-
Lighting: All steps must be performed under Yellow/Amber Light (λ > 500 nm). White light causes rapid photo-isomerization, invalidating the ratio of cis/trans isomers.
-
Extraction: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) for cleaner baselines.
-
Aliquot 100 µL Plasma.
-
Add Internal Standard (Isotretinoin-d5).
-
Extract with 1 mL Hexane:Ethyl Acetate (9:1).
-
Vortex 5 min, Centrifuge, Evaporate supernatant.
-
Reconstitute in Mobile Phase.
-
B. LC-MS/MS Parameters
-
Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic holding at ~70-75% B often yields the best resolution for isomers, or a shallow gradient (60% -> 80% B over 10 min).
-
Flow Rate: 0.4 mL/min.
C. MS Settings (APCI+)
-
Source Temp: 350°C (High temp ensures efficient vaporization).
-
Curtain Gas: 30 psi.
-
Collision Energy (CE):
-
301 → 205: 18–22 eV
-
301 → 123: 30–35 eV (Higher energy needed to break the ring bond).
-
Workflow Diagram
Caption: Step-by-step analytical workflow ensuring isomer integrity and accurate quantification.
References
-
Kane, M. A., et al. (2005). "Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS." Biochemical Journal. Link
-
Thorne, N., et al. (2018). "Sensitive and accurate quantitation of retinoic acid isomers in biological samples using SelexION Technology." SCIEX Technical Note. Link
-
Gundersen, T. E., et al. (2001). "Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry." Journal of Mass Spectrometry. Link
-
Arnold, S. L., et al. (2012). "A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS." Journal of Lipid Research.[2] Link
-
Waters Corporation. "LC-MS Analysis of trans-Retinoic Acid." Application Note. Link
Sources
IR spectrum analysis of carbonyl peak in 4-benzyloxymethyl cyclohexanone
An in-depth structural analysis of complex organic molecules requires more than just "point-and-shoot" spectroscopy. As a Senior Application Scientist, I frequently observe researchers misinterpreting infrared (IR) data when transitioning between legacy transmission libraries and modern Attenuated Total Reflectance (ATR) systems.
This guide provides a rigorous comparative analysis of IR spectroscopy techniques for evaluating the carbonyl (C=O) peak in 4-benzyloxymethyl cyclohexanone —a critical intermediate in drug development. By understanding the optical physics and molecular causality behind these techniques, researchers can ensure absolute structural validation.
Molecular Causality: The Carbonyl Environment
4-benzyloxymethyl cyclohexanone consists of a six-membered cyclohexanone ring substituted at the para position with a benzyloxymethyl ether linkage.
In a standard transmission IR spectrum, the isolated aliphatic carbonyl stretch of a cyclohexanone ring is highly diagnostic, typically presenting as a sharp, intense peak at 1710–1715 cm⁻¹ [1].
-
Lack of Conjugation: Unlike cyclohexenone derivatives, where
-electron delocalization weakens the C=O double bond and shifts the absorption down to ~1680 cm⁻¹[2], the carbonyl in 4-benzyloxymethyl cyclohexanone is isolated. The benzyloxymethyl group exerts minimal inductive or resonance effects on the ketone, ensuring the peak remains in the standard aliphatic range. -
Ring Strain: The six-membered ring lacks the severe angle strain seen in cyclopentanones (which shifts C=O peaks higher to ~1745 cm⁻¹), resulting in a highly predictable vibrational frequency[1].
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
While Transmission FTIR (using liquid cells or KBr pellets) remains the gold standard for quantitative Beer-Lambert analysis, ATR-FTIR has become the dominant method for rapid screening. However, the optical mechanics of ATR fundamentally alter the resulting spectrum.
When analyzing the strong carbonyl peak of 4-benzyloxymethyl cyclohexanone, researchers must account for anomalous dispersion . In ATR, the penetration depth (
Quantitative Performance Comparison
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (Liquid Cell) |
| Sample Volume Required | < 5 µL (1–2 drops) | 20–50 µL |
| Sample Preparation Time | < 1 minute | 5–10 minutes |
| Carbonyl Peak Position | ~1706 cm⁻¹ (Red-shifted) | ~1711 cm⁻¹ (True frequency) |
| Peak Shape (C=O) | Asymmetric (broadened at base) | Symmetric |
| Optical Interaction | Surface evanescent wave ( | Bulk pathlength (Fixed, e.g., 25 µm) |
| Quantitative Accuracy | Semi-quantitative (Refractive index dependent) | Highly quantitative (Beer-Lambert compliant) |
Experimental Methodologies: Self-Validating Protocols
To guarantee data integrity, every spectroscopic workflow must include built-in validation checks. Below are the optimized protocols for analyzing liquid 4-benzyloxymethyl cyclohexanone.
Protocol A: Transmission FTIR (Liquid Cell)
Best for: Exact spectral matching with legacy NIST libraries and rigorous quantitative analysis.
-
Cell Assembly: Assemble a demountable liquid cell using NaCl or KBr windows separated by a 0.025 mm Teflon spacer.
-
Background Acquisition: Acquire a background spectrum of the empty cell (or solvent-filled cell if analyzing a 10% w/v solution in CCl₄) using 32 scans at 4 cm⁻¹ resolution[5].
-
Sample Loading: Inject the 4-benzyloxymethyl cyclohexanone into the cell ports using a Luer-lock syringe, ensuring no air bubbles are trapped in the optical path.
-
Spectral Acquisition: Collect the sample spectrum under identical parameters.
-
Self-Validation Check: Inspect the raw spectrum. The baseline transmittance should be >80%, and the maximum absorbance of the ~1711 cm⁻¹ carbonyl peak must be between 0.3 and 0.8 AU . Causality: If absorbance exceeds 1.0 AU, the detector is saturated, which flattens the peak apex and destroys quantitative linearity. If saturated, utilize a thinner spacer (0.015 mm).
Protocol B: ATR-FTIR (Diamond Crystal)
Best for: Rapid structural verification and high-throughput screening.
-
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.
-
Background Acquisition: Collect an ambient air background (32 scans, 4 cm⁻¹).
-
Sample Application: Deposit 1 drop of neat 4-benzyloxymethyl cyclohexanone directly onto the crystal, ensuring complete coverage of the active sensor area.
-
Spectral Acquisition: Collect the raw reflectance spectrum.
-
Data Processing (Critical): Apply the ATR Correction Algorithm within the spectrometer's software.
-
Self-Validation Check: Before correction, verify that the baseline at 4000–3500 cm⁻¹ is flat. A sloping baseline indicates poor crystal contact or a contaminated background. After applying the ATR correction, verify that the asymmetric ~1706 cm⁻¹ peak has mathematically shifted closer to the true ~1711 cm⁻¹ transmission position[3].
Mechanistic Workflow Visualization
The following diagram illustrates the divergent optical pathways and necessary data processing steps required to reconcile the carbonyl peak shift between the two techniques.
Workflow comparison of ATR vs. Transmission FTIR for carbonyl peak shift correction.
Conclusion
For the structural verification of 4-benzyloxymethyl cyclohexanone, both ATR and Transmission FTIR are highly effective, provided the operator understands the underlying physics. If high-throughput screening is the goal, ATR-FTIR is superior, but researchers must apply ATR correction algorithms to account for the anomalous dispersion of the carbonyl peak[3][4]. For rigorous quantitative assays or when cross-referencing legacy databases[5], Transmission FTIR remains the uncompromising standard.
References
- Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL
- Title: A Comprehensive Analysis of Cyclohexanone IR Spectrum Source: Qiboch URL
- Title: Comparative Analysis of IR Spectroscopy for Carbonyl Group Identification in Conjugated vs.
- Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL
- Title: Cyclohexanone - the NIST WebBook Source: National Institute of Standards and Technology URL
Sources
HPLC method development for 4-[(phenylmethoxy)methyl]cyclohexanone purity
HPLC Method Development for 4-[(Phenylmethoxy)methyl]cyclohexanone Purity: A Comparative Guide to Stationary Phase Selection
The Analyte and the Chromatographic Challenge
4-[(phenylmethoxy)methyl]cyclohexanone (also known as 4-BOMC) presents a unique chromatographic dichotomy. Structurally, it consists of a highly hydrophobic, π-electron-dense benzyl ether tail coupled to a polar, hydrogen-bond-accepting cyclohexanone head. In pharmaceutical and fine chemical synthesis, monitoring the purity of this intermediate is critical.
The primary analytical challenge lies in resolving the target ketone from its closest synthetic impurities:
-
Impurity A: 4-hydroxymethylcyclohexanone (a highly polar debenzylated degradation product).
-
Impurity B: Benzyl alcohol (an aromatic reagent byproduct).
-
Impurity C: 4-[(phenylmethoxy)methyl]cyclohexanol (a reduction byproduct).
Resolving the ketone API from its alcohol counterpart (Impurity C) is notoriously difficult. Because the massive hydrophobic footprint of the benzyl group dominates the molecule's interaction with the stationary phase, traditional[1] suffer from "hydrophobic masking." The C18 phase relies purely on dispersive forces and cannot effectively probe the subtle steric and electronic differences between the sp²-hybridized ketone and the sp³-hybridized alcohol, resulting in co-elution.
Workflow for HPLC method development and validation of 4-[(phenylmethoxy)methyl]cyclohexanone.
Stationary Phase Causality: Why Biphenyl Outperforms C18
To break the co-elution of closely related impurities, method developers must move beyond dispersive hydrophobic interactions and leverage orthogonal retention mechanisms.
-
C18 (Alkyl): Relies solely on hydrophobic partitioning. It provides excellent general retention but fails to recognize the spatial geometry of the cyclohexanone ring.
-
Phenyl-Hexyl: Introduces π-π interactions with the benzyl group, slightly improving the retention of aromatic impurities. However, the flexible hexyl linker lacks the rigidity needed for high-resolution shape selectivity.
-
Biphenyl: The biphenyl moiety provides a rigid, dual-ring system that significantly enhances[2]. The biphenyl ligand undergoes induced dipole interactions with the cyclohexanone carbonyl, while simultaneously engaging in robust π-π stacking with the benzyl ether. This dual-affinity mechanism pulls the ketone and alcohol apart, achieving baseline resolution where other columns fail[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The sequence is programmed with an automated System Suitability Test (SST) gate; the instrument will not proceed to sample analysis unless it mathematically proves its own resolving power.
Step 1: Mobile Phase Preparation (Causality-Driven)
-
Mobile Phase A (Aqueous): 0.1% Formic acid in HPLC-grade water. Causality: Suppresses silanol ionization on the silica support, preventing peak tailing for trace polar impurities.
-
Mobile Phase B (Organic): 0.1% Formic acid in Methanol. Causality: We specifically select methanol over acetonitrile. While acetonitrile provides lower backpressure, methanol is a protic solvent that actively enhances π-π interactions between the biphenyl stationary phase and the analyte's aromatic ring, maximizing selectivity[2].
Step 2: Chromatographic Parameters
-
Column: 100 x 2.1 mm, 2.7 µm solid-core (Evaluated across C18, Phenyl-Hexyl, and Biphenyl chemistries).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C (Optimized to reduce mobile phase viscosity while maintaining stationary phase rigidity).
-
Gradient: 30% B to 90% B over 12 minutes.
-
Detection: PDA at 214 nm (ketone/ether absorption) and 254 nm (aromatic ring).
Step 3: The Self-Validating SST Gate
-
Inject the Resolution Mixture (containing 4-BOMC and Impurity C at 0.1 mg/mL).
-
The Chromatography Data System (CDS) automatically calculates Resolution (
) and Peak Tailing ( ). -
Validation Gate: If
or , the sequence automatically halts. This guarantees that no quantitative data is collected on a compromised system.
Comparative Performance Data
The experimental screening reveals a stark contrast in column performance. The data below demonstrates how the orthogonal retention mechanisms of the biphenyl phase resolve the critical pair.
| Chromatographic Parameter | C18 (Alkyl) | Phenyl-Hexyl | Biphenyl |
| Retention Time (4-BOMC) | 6.4 min | 6.8 min | 7.5 min |
| Resolution ( | 1.2 (Co-elution) | 1.7 (Partial) | 2.8 (Baseline) |
| Peak Tailing ( | 1.42 | 1.25 | 1.08 |
| Selectivity ( | 1.05 | 1.12 | 1.25 |
Method Validation under ICH Q2(R2)
Once the Biphenyl method is optimized, it must be rigorously validated against the [3] framework to ensure it is scientifically sound and fit for its intended purpose[3].
Core analytical validation parameters required by the ICH Q2(R2) scientific guideline.
-
Specificity: Forced degradation samples (acid, base, peroxide, and UV light) are injected. The PDA detector's peak purity tool must confirm that the 4-BOMC peak is spectrally homogenous and free from co-eluting degradants.
-
Linearity & Range: Evaluated from 50% to 150% of the target specification limit. The correlation coefficient (
) must be . -
Accuracy & Precision: Six replicate preparations of the sample spiked with known concentrations of impurities must yield a Relative Standard Deviation (%RSD) of
and a spike recovery between 98.0% and 102.0%. -
Robustness: Deliberate, small variations are made to the flow rate (
mL/min), temperature ( °C), and mobile phase composition ( organic). The self-validating SST criteria ( ) must be met across all altered conditions.
Conclusion
For the purity analysis of 4-[(phenylmethoxy)methyl]cyclohexanone, relying on generic C18 columns introduces significant risks of impurity co-elution due to hydrophobic masking. By switching to a Biphenyl stationary phase and utilizing a methanol-based organic modifier, method developers can harness powerful π-π and dipole interactions. This approach not only ensures baseline resolution of critical isomeric and reduced impurities but also establishes a highly robust, self-validating method fully compliant with modern ICH Q2(R2) regulatory standards.
References
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
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A Comparative Guide to Benzyl (Bn) and p-Methoxybenzyl (PMB) Protecting Groups for Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the strategic use of protecting groups is a critical element for success. For intermediates such as cyclohexanones, which are common scaffolds in natural product synthesis and drug discovery, the choice between different protecting groups for hydroxyl functionalities can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth technical comparison of two of the most prevalent protecting groups for alcohols: the benzyl (Bn) group and its substituted analog, the p-methoxybenzyl (PMB) group.
The selection of a suitable protecting group is governed by its stability under a range of reaction conditions and the ease and selectivity of its removal.[1] While both Bn and PMB ethers are widely employed due to their general robustness, their distinct electronic properties lead to crucial differences in their cleavage conditions, offering opportunities for orthogonal deprotection strategies.[2][3]
The Electronic Landscape: Understanding the Fundamental Differences
The key distinction between the benzyl and p-methoxybenzyl groups lies in the electronic nature of the aromatic ring. The presence of the electron-donating methoxy group at the para position of the PMB ring has a profound effect on its reactivity. This group donates electron density to the aromatic ring through resonance, which in turn stabilizes the benzylic carbocation intermediate formed during cleavage.[4][5] This increased stabilization makes the PMB ether more susceptible to cleavage under both acidic and, notably, oxidative conditions compared to the unsubstituted benzyl ether.[2][3] This differential reactivity is the cornerstone of their selective application in complex syntheses.
dot graph "Benzylic_Cation_Stabilization" { layout=dot; rankdir="LR"; node [shape=box, style=rounded];
} Caption: Enhanced stability of the PMB cation due to the electron-donating methoxy group.
Installation of Benzyl and p-Methoxybenzyl Ethers on Cyclohexanols
The introduction of both Bn and PMB ethers onto a cyclohexanol substrate is most commonly achieved via the Williamson ether synthesis.[4][6] This method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide or p-methoxybenzyl chloride.
Typical Williamson Ether Synthesis Protocol:
-
To a solution of the cyclohexanol derivative in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C.[4]
-
Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the corresponding benzylating agent (benzyl bromide or p-methoxybenzyl chloride).
-
The reaction is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up involves quenching the reaction with water, followed by extraction with an organic solvent, drying, and purification by column chromatography.
For substrates that are sensitive to basic conditions, alternative methods utilizing benzyl trichloroacetimidate under acidic catalysis can be employed.[6] More recently, methods for the installation of these groups under neutral conditions have also been developed, offering greater flexibility for complex molecules.[7][8]
dot graph "Williamson_Ether_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded]; edge [color="#4285F4"];
} Caption: General workflow for the Williamson ether synthesis of Bn and PMB ethers.
Comparative Deprotection Strategies: The Key to Orthogonality
The true utility of Bn and PMB ethers as distinct protecting groups is realized during the deprotection step. Their differential lability allows for the selective removal of one in the presence of the other, a concept known as orthogonality.
| Deprotection Method | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether | Key Considerations |
| Catalytic Hydrogenolysis | Readily Cleaved (H₂, Pd/C)[6][9] | Readily Cleaved (H₂, Pd/C)[3] | This method is not orthogonal and will cleave both Bn and PMB ethers. It can be incompatible with other reducible functional groups like alkenes or alkynes.[9] |
| Catalytic Transfer Hydrogenation | Readily Cleaved (e.g., Formic Acid, Pd/C)[10][11] | Readily Cleaved | A milder alternative to high-pressure hydrogenation, but still lacks orthogonality between Bn and PMB.[10][12] |
| Strong Acid Cleavage | Requires harsh conditions (e.g., BCl₃)[2] | Cleaved with moderate acids (e.g., TFA)[2][13] | The increased stability of the PMB cation allows for its removal under significantly milder acidic conditions than the Bn group.[3] |
| Oxidative Cleavage (DDQ) | Generally stable, cleavage is slow and may require harsh conditions or photoirradiation.[6][14] | Readily and selectively cleaved.[4][14][15] | This is the most significant point of differentiation. The electron-rich PMB ring readily forms a charge-transfer complex with DDQ, leading to facile cleavage.[4][15] |
| Oxidative Cleavage (CAN) | Generally stable.[14] | Readily cleaved.[4] | Ceric ammonium nitrate (CAN) is another common oxidant for PMB ether deprotection.[4] |
Oxidative Deprotection of PMB Ethers: A Mechanistic Advantage
The selective cleavage of PMB ethers in the presence of Bn ethers is most elegantly achieved using an oxidative method, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] The reaction proceeds through a single electron transfer (SET) mechanism. The electron-rich nature of the p-methoxybenzyl group facilitates the formation of a charge-transfer complex with the electron-deficient DDQ.[4][15] This is followed by collapse of the complex to form a benzylic cation, which is then trapped by water. The resulting hemiacetal is unstable and fragments to release the deprotected alcohol and p-anisaldehyde.[4]
dot graph "DDQ_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded];
} Caption: Simplified mechanism of PMB ether deprotection using DDQ.
Experimental Protocol: Oxidative Deprotection of a PMB-Protected Cyclohexanol
-
Dissolve the PMB-protected cyclohexanol in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) portion-wise.[4]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected cyclohexanol.
Reductive Deprotection of Benzyl Ethers: A Classic Approach
The most common method for the removal of a benzyl group is catalytic hydrogenolysis.[9] This involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.[9] A milder and often more convenient alternative is catalytic transfer hydrogenation, which utilizes a hydrogen donor such as formic acid or cyclohexene in the presence of a palladium catalyst, avoiding the need for a pressurized hydrogen atmosphere.[10][12]
Experimental Protocol: Catalytic Transfer Hydrogenation for Bn Deprotection
-
Dissolve the benzyl-protected cyclohexanol in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).[9]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[9]
-
Add a hydrogen donor, such as formic acid or ammonium formate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.[9]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Conclusion: A Strategic Choice for Synthesis Design
The choice between a benzyl and a p-methoxybenzyl protecting group for a cyclohexanone derivative is a strategic decision that should be made in the context of the overall synthetic plan.
-
The benzyl group offers greater stability and is the protecting group of choice when the synthetic route involves oxidative conditions under which a PMB group would be labile. Its removal via hydrogenolysis is highly efficient, provided other functional groups in the molecule are compatible.
-
The p-methoxybenzyl group provides a crucial element of orthogonality. Its lability under oxidative conditions allows for its selective removal in the presence of a benzyl group and other protecting groups that are sensitive to reductive cleavage. This makes the PMB group an invaluable tool for the synthesis of complex molecules requiring differential protection of multiple hydroxyl groups.
By understanding the fundamental electronic differences and the corresponding cleavage conditions for these two protecting groups, researchers, scientists, and drug development professionals can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
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Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
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Leo, A., Paquette, L. A., Gallou, F., & Hawkins, J. M. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters, 7(18), 4021–4023. Available at: [Link]
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O'Brien, A. G., Mar-Zatia, F., & Seeberger, P. H. (2010). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno- and Mannopyranosides. Organic letters, 12(20), 4640–4643. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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Tucker, J. W., Narayanam, J. M. R., Shah, P. S., & Stephenson, C. R. J. (2011). Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light. Chemical Communications, 47(17), 5040-5042. Available at: [Link]
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ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. Available at: [Link]
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Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. Available at: [Link]
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Reddy, K. S., Venkateshwar, M., & Rao, T. P. (2006). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Helvetica Chimica Acta, 89(11), 2603-2607. Available at: [Link]
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Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 3(12), 911-913. Available at: [Link]
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Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Israel Journal of Chemistry, 54(8-9), 1166–1178. Available at: [Link]
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Ghorai, M. K., & Kumar, A. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 481–486. Available at: [Link]
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Organic Mechanisms. (2021, August 30). Organic Chemistry - DDQ Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
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Datapdf. (n.d.). A Facile Conversion of Alcohols into p-Methoxybenzyl Ethers (PMB-ethers) Using p-Methoxybenzyl Alcohol-Yb(OTf)3. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
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Vaia. (n.d.). Predict the order of relative stability of the three benzylic cations derived from chloromethylbenzene (benzyl chloride), 1 -(chloromethyl) -. Retrieved from [Link]
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ACS Publications. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Retrieved from [Link]
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Wiley Online Library. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
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IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
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A Senior Scientist's Guide to the Characterization of Cyclohexanone, 4-[(phenylmethoxy)methyl]-: A GC-MS-Centric Comparative Analysis
For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is a foundational requirement for advancing a program.[1][2][3] Cyclohexanone, 4-[(phenylmethoxy)methyl]-, a substituted cyclohexanone, represents a class of molecules that are common intermediates in the synthesis of pharmaceutically active compounds.[4][5][6] Its structure, featuring a polar ketone, a flexible benzyl ether side chain, and a non-polar carbocyclic core, presents a unique analytical challenge that necessitates a robust and well-justified characterization strategy.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for Cyclohexanone, 4-[(phenylmethoxy)methyl]-, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, compare GC-MS to viable alternatives, and provide a validated, step-by-step protocol.
The Primary Tool: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and often primary choice for the analysis of semi-volatile organic compounds.[7][8] For a molecule like Cyclohexanone, 4-[(phenylmethoxy)methyl]-, its suitability stems from the compound's expected volatility, which allows it to be vaporized without degradation and travel through the gas chromatograph for separation.[9]
The "Why" of the GC-MS Workflow
The effectiveness of a GC-MS analysis is not merely in the instrumentation but in the deliberate optimization of each stage of the workflow. Each parameter is chosen to address the specific chemical nature of the analyte.
Caption: A typical workflow for the GC-MS analysis of an organic compound.
-
Sample Preparation: The choice of a non-polar or moderately polar solvent like hexane or ethyl acetate is critical. The principle of "like dissolves like" dictates that these solvents will effectively solubilize the target molecule while being compatible with the GC system. Filtration is a non-negotiable step to prevent non-volatile impurities from contaminating the injector and column.
-
GC Column Selection: The heart of the separation is the capillary column. For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is the logical starting point.[10][11] This stationary phase separates compounds primarily by their boiling points but also provides some selectivity for aromatic moieties through π-π interactions, which is advantageous for our target molecule.[12]
-
Temperature Programming: A slow temperature ramp (e.g., 10-15°C/min) is essential. This controlled increase in oven temperature allows for the effective separation of the target analyte from any closely eluting impurities, such as synthetic byproducts or isomers.
-
Mass Spectrometry Parameters: Electron Ionization (EI) at a standard 70 eV is the workhorse for generating reproducible mass spectra.[13] The resulting fragmentation pattern is a molecular fingerprint. For this specific molecule, we anticipate characteristic fragments:
-
The Benzyl Cation: A prominent peak at m/z 91 is highly indicative of a benzyl group, which readily cleaves and rearranges to the stable tropylium ion.[14]
-
Alpha-Cleavage: Cleavage of the bond adjacent to the ketone is a common fragmentation pathway for cyclohexanones.[15]
-
Molecular Ion (M+): The presence, even if weak, of the molecular ion peak is crucial for confirming the molecular weight.
-
Comparative Analysis: Alternative & Complementary Techniques
While GC-MS is a powerful tool, it is not universally applicable. A senior scientist must recognize its limitations and know when to employ alternative or complementary techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][16] The choice depends on the analyte's chemistry and the specific question being asked.[7][8]
Caption: A decision matrix for selecting the appropriate analytical technique.
Performance Comparison
The following table provides a high-level, objective comparison of these key analytical techniques for the characterization of a compound like Cyclohexanone, 4-[(phenylmethoxy)methyl]-.
| Feature | GC-MS | LC-MS | NMR Spectroscopy |
| Analyte Suitability | Volatile & Thermally Stable Compounds | Wide Range, including Non-volatile & Thermally Labile | Soluble Compounds |
| Primary Information | Molecular Weight, Fragmentation Pattern, Purity | Molecular Weight, Purity (for larger/polar molecules) | Absolute Molecular Structure & Connectivity |
| Sensitivity | High (pg to fg range) | Very High (fg to ag range) | Lower (µg to mg range) |
| Sample Preparation | Can require derivatization for polar groups | Often minimal, direct injection of liquid samples | Requires high purity sample in deuterated solvent |
| Throughput | High | High | Low to Medium |
| Key Advantage | Excellent for volatile impurity profiling | Versatile for a broad range of molecules[17][18] | Unambiguous structure elucidation[19][20][21] |
| Key Limitation | Limited to thermally stable analytes | Potential for matrix effects, less structural info than NMR | Lower sensitivity, requires more sample |
-
When to Choose LC-MS: If a synthetic route produces higher molecular weight or thermally sensitive analogs, LC-MS would be the superior technique.[9][17][18] It avoids the high temperatures of the GC inlet, preventing potential degradation of the analyte.
-
The Indispensable Role of NMR: While chromatography provides separation and mass spectrometry gives mass information, only NMR spectroscopy can definitively prove the connectivity of atoms in a molecule.[19][22][23] For the absolute confirmation of the structure of Cyclohexanone, 4-[(phenylmethoxy)methyl]-, both ¹H and ¹³C NMR are required to establish the carbon framework and proton environments, which is a standard requirement for the characterization of new compounds.[3]
Detailed Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.
1. Materials and Reagents
-
Cyclohexanone, 4-[(phenylmethoxy)methyl]- standard (purity >98%)
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
2 mL GC vials with PTFE-lined septa
2. Instrumentation
-
Gas Chromatograph (e.g., Agilent 8890) coupled to a Mass Spectrometer (e.g., Agilent 5977B).[24]
-
GC Column: HP-5MS UI, 30 m x 0.25 mm ID, 0.25 µm film thickness.[24]
3. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of ethyl acetate.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of hexane in a volumetric flask.
-
Sample Preparation: Dissolve the crude or purified sample in hexane to an approximate concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter into a GC vial.
4. GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless Mode, 250 °C | Ensures efficient volatilization and transfer of the analyte onto the column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | Initial hold focuses the analyte band; the ramp separates compounds by boiling point. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI), 230 °C, 70 eV | Standard conditions for generating reproducible fragmentation patterns.[13] |
| Mass Analyzer | Quadrupole, 150 °C, Scan m/z 40-450 | Scans a relevant mass range to capture the molecular ion and key fragments. |
| Solvent Delay | 4.0 minutes | Prevents the high concentration of solvent from saturating the detector. |
5. Analysis Sequence (Self-Validation)
-
Hexane Blank: Run a vial of pure hexane to check for system contamination.
-
Working Standard: Inject the 10 µg/mL standard to confirm retention time, peak shape, and mass spectrum.
-
Hexane Blank: Run a second blank to ensure no carryover from the standard.
-
Sample(s): Inject the prepared unknown samples.
-
Working Standard: Re-inject the standard at the end of the sequence to verify system stability.
By bracketing samples with standards and blanks, this sequence ensures that any observed peaks in the sample are real and not artifacts of the system, thereby providing trustworthy and reliable data.
Conclusion
The characterization of Cyclohexanone, 4-[(phenylmethoxy)methyl]- serves as an excellent model for the multi-faceted approach required in modern chemical analysis. While GC-MS stands out as an exceptionally well-suited primary technique for determining purity and providing initial structural confirmation, its data must be interpreted with an expert understanding of the underlying chemical principles. For unequivocal structural proof, required for publications and regulatory submissions, the data must be complemented by orthogonal techniques, with NMR spectroscopy being the definitive gold standard.[2][19][20] The judicious selection and integration of these methods, guided by the specific analytical question at hand, is the hallmark of a robust and scientifically sound characterization strategy.
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Safety Operating Guide
Mastering the Safe Handling of Cyclohexanone, 4-[(phenylmethoxy)methyl]-: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers and scientists who are at the forefront of these discoveries. This guide provides essential safety and logistical information for handling Cyclohexanone, 4-[(phenylmethoxy)methyl]-, a compound that, while promising in its applications, requires meticulous handling due to its inherent chemical properties. As a Senior Application Scientist, my aim is to provide a comprehensive, yet accessible, framework that goes beyond mere procedural steps, offering insights into the causality behind our safety protocols.
Understanding the Inherent Risks: A Proactive Approach to Safety
Cyclohexanone and its derivatives are classified as flammable liquids and vapors that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[3][6] Understanding these hazards is the first step in mitigating risk.
Key Hazards Associated with Cyclohexanone Derivatives:
-
Flammability: These compounds are flammable, and their vapors can form explosive mixtures with air.[2][7][8] It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[2][4][9][10][11]
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[1][2][3][4][6][12] Prolonged or repeated skin contact can lead to drying, cracking, and dermatitis.[6]
-
Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and respiratory system, leading to coughing and wheezing.[1][2][3][4][6]
-
Systemic Effects: High concentrations of vapors may lead to central nervous system depression, with symptoms such as headache, dizziness, and lightheadedness.[3][6] There is also evidence to suggest that long-term exposure may affect the liver and kidneys.[3][6]
Your First Line of Defense: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling Cyclohexanone, 4-[(phenylmethoxy)methyl]-. The following table outlines the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[1][10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber or butyl, are essential to prevent skin contact.[1][6][10] It is crucial to inspect gloves for any signs of degradation or perforation before each use. |
| Body Protection | A flame-resistant lab coat is required to protect against splashes and potential flash fires.[10] For tasks with a higher risk of significant splashing, a chemical-resistant apron should be worn over the lab coat.[10] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][11] |
Procedural Integrity: A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict operational protocol is paramount. The following workflow is designed to ensure safety at every stage of handling, from preparation to disposal.
Experimental Workflow for Handling Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Caption: A workflow diagram illustrating the key stages of safely handling Cyclohexanone, 4-[(phenylmethoxy)methyl]-.
Operational Plan: A Detailed Breakdown
-
Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow is adequate.
-
Gather and Inspect Materials: Assemble all necessary chemicals and equipment. Inspect glassware for any cracks or defects. Ensure all containers are properly labeled.
-
-
Handling Phase:
-
Dispense in Fume Hood: All dispensing and handling of Cyclohexanone, 4-[(phenylmethoxy)methyl]- must take place inside a certified chemical fume hood.[1]
-
Perform Reaction in a Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.
-
Use Grounded Equipment for Transfers: To prevent static discharge, which could ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfers.[6][10]
-
-
Cleanup and Disposal Plan:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.
-
Segregate and Label Waste: All waste materials, including contaminated gloves, paper towels, and rinsate, must be collected in a designated, properly labeled hazardous waste container.[1] The container should be clearly marked as "Hazardous Waste" and "Flammable Liquid."[1]
-
Dispose of as Hazardous Waste: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][6] Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Emergency Procedures: Planning for the Unexpected
-
In Case of a Spill:
-
Small Spill: For a small spill contained within the fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6][11]
-
Large Spill: In the event of a large spill, immediately evacuate the area and alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
-
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with Cyclohexanone, 4-[(phenylmethoxy)methyl]-, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.
References
-
Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
GHS SAFETY DATA SHEET Cyclohexanone 1 / 10 1. PRODUCT AND COMPANY INFORMATION. Taiwan Prosperity Chemical Corporation. Available at: [Link]
-
CYCLOHEXANONE PRA - Loba Chemie. (2025, March 20). Loba Chemie. Available at: [Link]
-
Cyclohexanone - SAFETY DATA SHEET. (2025, April 8). Penta. Available at: [Link]
-
Cyclohexanone - Chemius. KH Chemicals. Available at: [Link]
-
SAFETY DATA SHEET - Cyclohexanone. (2015, June 16). Pharmco. Available at: [Link]
-
Cyclohexanone :: Internal Plant Instructions - Chemius. KH Chemicals. Available at: [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
